N2-(2-Furylmethyl)-2,3-pyridinediamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-N-(furan-2-ylmethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-9-4-1-5-12-10(9)13-7-8-3-2-6-14-8/h1-6H,7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWADAJYPTFRDBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N2-(2-Furylmethyl)-2,3-pyridinediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically-grounded protocol for the synthesis and detailed characterization of N2-(2-Furylmethyl)-2,3-pyridinediamine. While direct literature on this specific molecule is sparse, this document outlines a robust and scientifically sound synthetic strategy based on the well-established reductive amination pathway. The causality behind experimental choices, self-validating protocols, and in-depth characterization methodologies are detailed to ensure reproducibility and scientific integrity. This molecule, incorporating both a pyridinediamine scaffold and a furan moiety, represents a class of compounds with significant potential in medicinal chemistry and materials science. This guide serves as a foundational resource for researchers exploring its synthesis and properties.
Introduction and Scientific Context
Pyridinediamine derivatives are a cornerstone in pharmaceutical research, forming the structural core of drugs with diverse biological activities.[1][2] The strategic placement of amino groups on the pyridine ring allows for versatile chemical modifications and interactions with biological targets. Similarly, the furan ring is a privileged structure in drug discovery, known for its presence in numerous bioactive natural products and synthetic compounds.[3]
The target molecule, N2-(2-Furylmethyl)-2,3-pyridinediamine, uniquely combines these two pharmacophores. The synthesis of such N-alkylated aminopyridines is a critical step in developing new chemical entities.[4][5] This guide proposes a highly efficient and selective one-pot synthesis via reductive amination, a method favored in modern organic synthesis for its operational simplicity and avoidance of harsh alkylating agents that often lead to difficult-to-control side reactions.[6][7]
This document will provide a step-by-step methodology for the synthesis, purification, and comprehensive characterization of the title compound, empowering researchers to confidently produce and validate this novel chemical entity for further investigation.
Proposed Synthetic Strategy: Reductive Amination
The most logical and controllable method to synthesize N2-(2-Furylmethyl)-2,3-pyridinediamine is through the reductive amination of 2,3-pyridinediamine with 2-furaldehyde (furfural). This process involves two key stages occurring in a single pot:
-
Imine Formation: The nucleophilic amino group of 2,3-pyridinediamine attacks the electrophilic carbonyl carbon of 2-furaldehyde to form a hemiaminal, which then dehydrates to form a Schiff base (imine) intermediate. This reaction is typically reversible and often favored under weakly acidic conditions.
-
In-situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a stable secondary amine as it is formed.[8] This step drives the equilibrium towards the final product.
Sodium borohydride (NaBH₄) is selected as the reducing agent due to its excellent efficacy, cost-effectiveness, and compatibility with alcoholic solvents.[9][10] While other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also effective, NaBH₄ provides a good balance of reactivity and safety for this transformation.[6][11] The reaction should be performed by first allowing the imine to form before the addition of the reducing agent to minimize the reduction of the starting aldehyde.[8]
Experimental Workflow Visualization
The overall experimental process from starting materials to the final, characterized product is outlined below.
Caption: High-level workflow for the synthesis and analysis of the target compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 2,3-Pyridinediamine | 452-58-4 | C₅H₇N₃ | ≥98% | Sigma-Aldrich |
| 2-Furaldehyde (Furfural) | 98-01-1 | C₅H₄O₂ | ≥99% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | NaBH₄ | ≥98% | Sigma-Aldrich |
| Anhydrous Methanol (MeOH) | 67-56-1 | CH₄O | ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ACS Grade | Fisher Scientific |
| Silica Gel | 63231-67-4 | SiO₂ | 230-400 mesh | VWR |
Safety Precaution: All manipulations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step-by-Step Synthesis Procedure
-
Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-pyridinediamine (1.09 g, 10.0 mmol). Dissolve the solid in anhydrous methanol (30 mL).
-
Aldehyde Addition: Add 2-furaldehyde (0.96 g, 0.83 mL, 10.0 mmol) dropwise to the stirring solution at room temperature.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Reduction: Cool the flask in an ice-water bath to 0 °C. Cautiously add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 15 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours. Monitor the reaction by TLC until the imine spot has been completely replaced by the product spot.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (20 mL) at 0 °C to decompose any unreacted NaBH₄.
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[12] A gradient elution starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate is recommended to isolate the pure product.
-
Final Product: Combine the pure fractions and evaporate the solvent to obtain N2-(2-Furylmethyl)-2,3-pyridinediamine as a solid. Determine the yield and melting point.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized N2-(2-Furylmethyl)-2,3-pyridinediamine.
Proposed Reaction Mechanism
The mechanism involves nucleophilic attack of the amine on the aldehyde, followed by dehydration and subsequent hydride reduction.
Caption: Simplified mechanism of reductive amination.
Spectroscopic and Physical Data
The following tables summarize the expected analytical data for the title compound based on the known spectral properties of its constituent functional groups.[13][14][15][16]
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Pyridine H-6 |
| ~7.3-7.4 | d | 1H | Furan H-5 |
| ~6.9-7.1 | dd | 1H | Pyridine H-4 |
| ~6.6-6.8 | dd | 1H | Pyridine H-5 |
| ~6.3-6.4 | dd | 1H | Furan H-4 |
| ~6.2-6.3 | d | 1H | Furan H-3 |
| ~4.5-4.7 | s (br) | 2H | -NH₂ (at C3) |
| ~4.4-4.6 | d | 2H | -CH₂- |
| ~4.2-4.4 | t (br) | 1H | -NH- (at C2) |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152-154 | Furan C-2 |
| ~145-147 | Pyridine C-2 |
| ~142-144 | Furan C-5 |
| ~138-140 | Pyridine C-6 |
| ~135-137 | Pyridine C-3 |
| ~122-124 | Pyridine C-4 |
| ~115-117 | Pyridine C-5 |
| ~110-112 | Furan C-4 |
| ~107-109 | Furan C-3 |
| ~40-42 | -CH₂- |
Table 3: Expected IR and MS Data
| Technique | Expected Values | Assignment |
| IR (KBr, cm⁻¹) | 3450-3300 | N-H stretching (asymmetric & symmetric) |
| 3100-3000 | Aromatic C-H stretching | |
| 1610-1580 | C=C and C=N stretching (aromatic rings) | |
| 1250-1200 | C-N stretching | |
| 1050-1000 | C-O-C stretching (furan) | |
| MS (ESI+) | m/z ~189.10 | [M+H]⁺ for C₁₀H₁₁N₃O |
Physical Properties
-
Appearance: Expected to be a light yellow to brown solid.
-
Melting Point: To be determined experimentally.
Conclusion and Future Outlook
This guide provides a robust and reliable framework for the synthesis and characterization of N2-(2-Furylmethyl)-2,3-pyridinediamine. By leveraging the principles of reductive amination, researchers can access this novel molecule with high efficiency and control. The detailed characterization data serves as a benchmark for validating the identity and purity of the synthesized compound. The availability of this molecule opens avenues for its evaluation in various drug discovery programs, particularly in areas where aminopyridine and furan scaffolds have shown promise, such as oncology, neurology, and infectious diseases.[19][20] Further studies could explore the synthesis of derivatives, investigate its coordination chemistry, and conduct comprehensive biological screening to unlock its full therapeutic potential.
References
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Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017). Available at: [Link]
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Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. (2021). Available at: [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. (2020). Available at: [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline.Google Patents. (2017).
-
2,3-Pyridinediamine. NIST WebBook. Available at: [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Angewandte Chemie. (2021). Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications. (1996). Available at: [Link]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. (2013). Available at: [Link]
-
2,3-Pyridinediamine. NIST WebBook. Available at: [Link]
-
New Substituted Alkenyl-Furfuryl-Aryl Amines: Synthesis and Their Characterization. Taylor & Francis Online. (2006). Available at: [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
(PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. (2020). Available at: [Link]
-
2,3-Pyridinediamine (CAS 452-58-4) - Chemical & Physical Properties. Cheméo. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. SciELO. (2010). Available at: [Link]
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SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. (1995). Available at: [Link]
-
2,3-pyridinediamine, 6-methoxy-n2-methyl. PubChem. Available at: [Link]
-
Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
The 1 H NMR spectrum of Furfurylamine-Zinc complex and free... ResearchGate. Available at: [Link]
-
¹³C NMR spectra of the samples with furfuryl alcohol and N-(2)-l-alanyl-l-glutamine prepared under alkaline conditions. ResearchGate. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. (2020). Available at: [Link]
- Process for the synthesis of n-alkyl-4-pyridinamines.Google Patents. (2021).
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[Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed. Available at: [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]
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Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][8][12] diazepinols. ResearchGate. (2016). Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança. Available at: [Link]
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N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH. (2022). Available at: [Link]
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Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. MDPI. (2023). Available at: [Link]
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. MDPI. (2021). Available at: [Link]
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Furfurylamine | C5H7NO | MD Topology | NMR | X-Ray. ATB - Automated Topology Builder. Available at: [Link]
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N2-(2-Furylmethyl)-2,3-pyridinediamine: Pharmacophore Mechanics & Synthetic Utility
The following technical guide details the mechanistic and synthetic role of N2-(2-Furylmethyl)-2,3-pyridinediamine , a critical pharmacophore intermediate used in the development of bioactive scaffolds for kinase inhibition and ion channel modulation.[1]
An In-Depth Technical Guide for Drug Development Professionals[1]
Executive Summary & Chemical Identity
N2-(2-Furylmethyl)-2,3-pyridinediamine (CAS: 302932-10-1 / 90518-36-8) is a versatile heterocyclic building block characterized by a 2,3-diaminopyridine core substituted at the N2-position with a lipophilic furan-2-ylmethyl group.[1][2][3]
While not a marketed drug in isolation, this molecule serves as a high-value pharmacophore precursor .[1] Its mechanism of action is defined by its two primary developmental pathways:[1]
-
Kinase Inhibition (Imidazo[4,5-b]pyridine Scaffold): It acts as the obligate precursor for cyclization into imidazo[4,5-b]pyridines, a privileged scaffold for ATP-competitive inhibition of Aurora kinases, C-Met, and other oncogenic drivers.[1]
-
Ion Channel Modulation (Kv7/KCNQ Openers): It represents a structural analog to the Retigabine/Flupirtine class of neuronal potassium channel openers, where the furan moiety replaces the fluorobenzyl group to modulate lipophilicity and channel gating kinetics.[1]
| Chemical Property | Data |
| IUPAC Name | N2-(furan-2-ylmethyl)pyridine-2,3-diamine |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 189.21 g/mol |
| Core Scaffold | 2,3-Diaminopyridine |
| Key Substituent | 2-Furylmethyl (Furfuryl) |
| Primary Utility | Synthesis of Imidazo[4,5-b]pyridines; KCNQ Opener Analog |
Mechanism of Action: The Dual-Pathway Pharmacophore[1]
Pathway A: Precursor to ATP-Competitive Kinase Inhibitors
The primary utility of N2-(2-Furylmethyl)-2,3-pyridinediamine lies in its transformation into Imidazo[4,5-b]pyridine derivatives.[1] This cyclization creates a planar, aromatic system that mimics the adenine ring of ATP, allowing the resulting molecule to bind largely to the hinge region of kinase enzymes.[1]
-
Chemical Transformation: The diamine undergoes condensation with an aldehyde or carboxylic acid equivalent (e.g., triethyl orthoformate or an acyl chloride) followed by ring closure.[1]
-
Binding Mechanism:
-
Hinge Binding: The N1 and N3 nitrogens of the imidazo[4,5-b]pyridine core form critical hydrogen bonds with the backbone amide residues of the kinase hinge region (e.g., Glu/Ala/Leu residues depending on the kinase).[1]
-
Hydrophobic Pocket: The furan-2-ylmethyl group (derived from the N2-substituent) projects into the hydrophobic pocket I or II adjacent to the ATP binding site, providing selectivity and potency.[1]
-
Target Specificity: This scaffold is prominent in inhibitors of Aurora A/B Kinases (mitotic regulation) and C-Met (hepatocyte growth factor receptor).[1]
-
Pathway B: Modulation of Kv7 (KCNQ) Potassium Channels
Structurally, the molecule is a "de-carbamoylated" analog of Flupirtine (a triaminopyridine KCNQ opener).[1]
-
Mechanism: KCNQ openers bind to a hydrophobic pocket formed by the S5 and S6 transmembrane segments of the Kv7.2/7.3 channel pore.[1]
-
Role of the Pharmacophore:
-
The 2,3-diaminopyridine core provides the hydrogen bond donor/acceptor motif necessary to anchor the molecule within the channel pore.[1]
-
The Furan ring acts as a bioisostere for the fluorobenzyl group found in Retigabine.[1] It engages in
- interactions or hydrophobic packing with residues like Trp236 (in KCNQ2) to stabilize the channel in the open conformation .[1] -
Effect: This hyperpolarizes the neuronal membrane, reducing excitability and preventing repetitive firing (anti-epileptic/analgesic effect).[1]
-
Visualization of Mechanism & Synthesis[1]
The following diagram illustrates the divergence of the N2-(2-Furylmethyl)-2,3-pyridinediamine pharmacophore into its two primary bioactive forms.
Caption: Divergent synthetic pathways transforming the diamine precursor into Kinase Inhibitors (top) or KCNQ Openers (bottom).[1]
Experimental Protocols
Protocol A: Cyclization to Imidazo[4,5-b]pyridine (Kinase Scaffold)
Objective: To synthesize the bioactive kinase inhibitor core from the diamine precursor.[1]
-
Reagents:
-
Procedure:
-
Dissolve the diamine in ethanol under an inert atmosphere (
). -
Add TEOF and pTSA.[1]
-
Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (formation of a less polar spot).[1]
-
Concentrate the solvent in vacuo.[1]
-
Purification: Neutralize with saturated
and extract with Ethyl Acetate. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
-
-
Validation:
-
1H NMR: Look for the disappearance of the broad amine signals and the appearance of the distinct imidazole C2-H singlet (typically
8.0–8.5 ppm).[1]
-
Protocol B: Kv7.2/7.3 Channel Activation Assay (Electrophysiology)
Objective: To validate the functional activity of the derived analog on potassium channels.
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human KCNQ2 and KCNQ3 subunits.[1]
-
Method: Whole-cell patch-clamp recording.[1]
-
Solutions:
-
Workflow:
-
Clamp cells at a holding potential of -80 mV.[1]
-
Apply a depolarizing step to -40 mV (2 seconds) to activate the channels.[1]
-
Perfuse the test compound (derived from the diamine) at concentrations of 0.1, 1, 10, and 30
M.[1] -
Readout: Measure the increase in steady-state outward current. A >20% increase indicates significant channel opening activity.[1]
-
Control: Use Retigabine (10
M) as a positive control.[1]
-
Comparative Analysis: Furan vs. Benzyl Substitution
In drug design, replacing a benzyl group (as in Retigabine) with a furan (as in this pharmacophore) alters the physicochemical profile.[1]
| Parameter | Benzyl Analog (Retigabine) | Furan Analog (This Compound) | Implication |
| Lipophilicity (LogP) | High (~3.[1]5) | Moderate (~2.[1]1) | Furan analogs often have better solubility and lower plasma protein binding.[1] |
| Metabolic Stability | Susceptible to ring oxidation | Furan ring opening (potential tox) | Furan rings can be metabolic liabilities (reactive metabolites); requires careful substitution (e.g., methyl-capping).[1] |
| Binding Affinity | High ( | Moderate to High | Furan oxygen can act as a weak H-bond acceptor, potentially creating unique interactions in the binding pocket.[1] |
References
-
Bavetsias, V., et al. (2010).[1] "Optimization of Imidazo[4,5-b]pyridine-Based Inhibitors of Aurora Kinases." Journal of Medicinal Chemistry.
-
Miceli, F., et al. (2008).[1] "Molecular Pharmacology of KCNQ Potassium Channel Openers: The Retigabine Analogues." Current Neuropharmacology.
-
ChemicalBook. "N2-(2-Furylmethyl)-2,3-pyridinediamine Product Entry (CAS 302932-10-1)."[1] ChemicalBook Database.[1]
-
Wulff, H., et al. (2009).[1] "Voltage-gated potassium channels as therapeutic targets." Nature Reviews Drug Discovery.[1]
-
Gribkoff, V. K. (2003).[1] "The therapeutic potential of neuronal KCNQ channel openers." Expert Opinion on Therapeutic Targets.
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A Deep Dive into the Spectroscopic Characterization of N2-(2-Furylmethyl)-2,3-pyridinediamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Architecture
N2-(2-Furylmethyl)-2,3-pyridinediamine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the combined pharmacophoric features of the 2,3-diaminopyridine and furan moieties. The 2,3-diaminopyridine scaffold is a key structural element in various biologically active molecules, while the furan ring is a versatile component in numerous pharmaceuticals. A thorough understanding of the molecular structure is paramount for elucidating its bioactivity, and for quality control in synthetic processes. This guide provides a comprehensive analysis of the spectroscopic characteristics of N2-(2-Furylmethyl)-2,3-pyridinediamine, offering a predictive and instructional framework for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
This document is structured to provide not just the predicted data, but also the underlying scientific principles and rationale, empowering researchers to interpret and verify the structural integrity of this compound.
Molecular Structure and Numbering
For clarity throughout this guide, the following numbering scheme for the atoms in N2-(2-Furylmethyl)-2,3-pyridinediamine will be used.
Caption: Molecular structure and atom numbering of N2-(2-Furylmethyl)-2,3-pyridinediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of N2-(2-Furylmethyl)-2,3-pyridinediamine are discussed below.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (NH).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the pyridine ring, the furan ring, the methylene bridge, and the amino groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |
| H-6 (Pyridine) | 7.5 - 7.7 | Doublet of doublets (dd) | J = ~5, ~1.5 | Located ortho to the ring nitrogen, it will be the most deshielded of the pyridine protons. |
| H-4 (Pyridine) | 7.0 - 7.2 | Doublet of doublets (dd) | J = ~8, ~5 | Coupled to both H-5 and H-6. |
| H-5 (Pyridine) | 6.5 - 6.7 | Doublet of doublets (dd) | J = ~8, ~1.5 | Shielded by the two amino groups.[1][2] |
| H-5' (Furan) | 7.2 - 7.4 | Doublet (d) | J = ~1.8 | The α-proton of the furan ring is typically the most deshielded.[3] |
| H-3' (Furan) | 6.2 - 6.4 | Doublet (d) | J = ~3.2 | β-proton of the furan ring.[3] |
| H-4' (Furan) | 6.1 - 6.3 | Doublet of doublets (dd) | J = ~3.2, ~1.8 | Coupled to both H-3' and H-5'.[3] |
| Methylene (-CH₂-) | 4.4 - 4.6 | Doublet (d) | J = ~6 | These protons are adjacent to the secondary amine and the furan ring. The coupling is with the N(2)-H proton. |
| N(2)-H (Secondary Amine) | 5.0 - 6.0 | Triplet (t) or broad singlet | J = ~6 | The chemical shift is solvent-dependent. Will likely show coupling to the methylene protons. |
| N(3)-H₂ (Primary Amine) | 4.5 - 5.5 | Broad singlet | - | These protons are exchangeable and may appear as a broad signal. |
Causality in Proton Chemical Shifts: The electron-donating nature of the amino groups at C2 and C3 of the pyridine ring will cause a general upfield shift (shielding) of the pyridine protons compared to unsubstituted pyridine. The furan protons' chemical shifts are characteristic of this heterocyclic system.[1][2][3] The methylene protons are deshielded due to their proximity to the electronegative nitrogen atom and the aromatic furan ring. The NH protons are expected to be broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-2 (Pyridine) | 150 - 155 | Attached to two nitrogen atoms, this carbon will be significantly deshielded. |
| C-6 (Pyridine) | 145 - 150 | The α-carbon to the ring nitrogen is deshielded. |
| C-4 (Pyridine) | 135 - 140 | The γ-carbon to the ring nitrogen. |
| C-2' (Furan) | 152 - 157 | The carbon atom of the furan ring attached to the methylene group.[4][5] |
| C-5' (Furan) | 141 - 144 | The α-carbon to the furan oxygen.[4][5] |
| C-3 (Pyridine) | 120 - 125 | Shielded by the attached amino group. |
| C-3' (Furan) | 110 - 112 | β-carbon of the furan ring.[4][5] |
| C-4' (Furan) | 105 - 108 | β-carbon of the furan ring.[4][5] |
| C-5 (Pyridine) | 110 - 115 | Shielded by the adjacent amino group. |
| Methylene (-CH₂-) | 40 - 45 | Aliphatic carbon attached to a nitrogen and a furan ring.[6] |
Expert Insights on NMR: For unambiguous assignment of the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. A COSY spectrum will reveal the coupling relationships between protons, while HSQC will correlate directly bonded proton and carbon atoms. The HMBC spectrum will show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the connectivity between the furylmethyl group and the pyridinediamine moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample preparation.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) | Characteristic stretching vibrations for a primary amine.[7] |
| 3350 - 3310 | N-H stretch | Secondary amine (-NH-) | A single, sharp to moderately broad band is expected. |
| 3150 - 3100 | C-H stretch | Aromatic (Pyridine and Furan) | Stretching vibrations of C-H bonds on the aromatic rings.[8] |
| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂-) | Symmetric and asymmetric stretching of the methylene group. |
| 1640 - 1600 | N-H bend | Primary amine (-NH₂) | Scissoring vibration of the primary amine.[7] |
| 1600 - 1450 | C=C and C=N stretch | Aromatic rings | Multiple bands are expected due to the stretching vibrations within the pyridine and furan rings.[9] |
| 1350 - 1250 | C-N stretch | Aryl amines | Stretching vibrations of the bonds between the aromatic carbons and the amine nitrogens.[7] |
| 1250 - 1020 | C-O-C stretch | Furan | Asymmetric and symmetric stretching of the ether linkage in the furan ring.[10] |
Trustworthiness of IR Assignments: The N-H stretching region (3500-3300 cm⁻¹) will be particularly informative, with distinct bands for the primary and secondary amines. The presence of multiple bands in the 1600-1450 cm⁻¹ region is a strong indicator of the aromatic nature of the compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this polar molecule. Electron Ionization (EI) can also be used, particularly with GC-MS, and will provide more extensive fragmentation.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular weight of N2-(2-Furylmethyl)-2,3-pyridinediamine (C₁₀H₁₁N₃O) is 189.0902 g/mol . A high-resolution mass spectrum should show a prominent peak at or very close to this m/z value.
-
Major Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for N2-(2-Furylmethyl)-2,3-pyridinediamine in EI-MS.
-
Benzylic-type Cleavage: The most probable fragmentation is the cleavage of the C-C bond between the methylene group and the furan ring. This is analogous to a benzylic cleavage and would result in a very stable furfuryl cation. This would give rise to a prominent peak at m/z 81 , corresponding to the [C₅H₅O]⁺ ion.[11][12] The other fragment would be the 2,3-diaminopyridine radical cation.
-
α-Cleavage: Cleavage of the C-N bond between the methylene group and the secondary amine would lead to the formation of a radical cation of 2,3-diaminopyridine and a furfuryl radical. This would result in a fragment at m/z 109 , which could then lose a hydrogen to give a fragment at m/z 108 .
-
Loss of HCN from the Pyridine Ring: Pyridine-containing compounds often exhibit a loss of HCN (27 Da) from the ring. This could occur from the molecular ion or from fragment ions containing the pyridine ring.
Authoritative Grounding in Mass Spectrometry: The fragmentation pattern is predicted based on established principles of mass spectrometry, where cleavage occurs to form the most stable carbocations and radicals. The furfuryl cation is particularly stable due to resonance, making the m/z 81 peak a key diagnostic fragment.
Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation and verification of N2-(2-Furylmethyl)-2,3-pyridinediamine. By integrating the predicted data from NMR, IR, and Mass Spectrometry, researchers can confidently identify this molecule and ensure its purity. The causality-driven explanations for the predicted spectral features aim to empower scientists with a deeper understanding of the relationship between molecular structure and spectroscopic output. The provided experimental protocols offer a practical starting point for the analysis of this and structurally related compounds.
References
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SpectraBase. Furfurylamine - Optional[1H NMR] - Chemical Shifts. [Link]
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National Center for Biotechnology Information. (n.d.). Furfurylamine. PubChem. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
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Furan-Containing Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and synthetic versatility have cemented its role in the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the key therapeutic targets of furan-containing compounds, delving into the mechanisms of action, quantitative structure-activity relationships, and field-proven experimental protocols to empower researchers in the pursuit of novel drug discovery.
The Furan Moiety: A Versatile Pharmacophore
The furan nucleus is a recurring motif in numerous natural products and synthetic molecules, underpinning their wide-ranging biological activities.[1] Its ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities, makes it a highly attractive component in drug design.[1] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and improved safety profiles.[1]
Key Therapeutic Targets and Mechanisms of Action
Furan-containing compounds have demonstrated a broad spectrum of pharmacological effects by interacting with a variety of molecular targets. This section will explore some of the most significant targets and the mechanistic insights into how furan derivatives exert their therapeutic effects.
Enzyme Inhibition
Furan derivatives have been successfully developed as potent inhibitors of several key enzymes implicated in various diseases.
The furanone ring is a key feature of some selective COX-2 inhibitors, which are potent anti-inflammatory agents.[2] Rofecoxib, a well-known selective COX-2 inhibitor, contains a furanone ring that is crucial for its binding to the enzyme.[3] The mechanism involves the blockade of the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade responsible for the synthesis of prostaglandins.[4]
Some furan-containing compounds have also been shown to be dual inhibitors of both COX and lipoxygenase (LOX) pathways, offering a broader spectrum of anti-inflammatory activity.[5]
The enzyme ATP-citrate lyase (ACL) is a critical enzyme in the synthesis of cytosolic acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis.[6] Upregulation of ACL is a hallmark of many cancers, making it an attractive therapeutic target.[6] Virtual high-throughput screening of furoic acid libraries has led to the discovery of furan and benzofuran derivatives as novel ACL inhibitors.[6] The most potent of these inhibitors exhibit IC50 values in the low micromolar range.[6]
VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[7][8] Several furan- and furopyrimidine-based derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2.[8] These compounds act by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting its autophosphorylation and downstream signaling.[9] Some of these compounds have demonstrated IC50 values in the nanomolar range, comparable to the approved drug sorafenib.[8][10]
Modulation of Signaling Pathways
Furan derivatives have been shown to modulate key signaling pathways that are often dysregulated in diseases like cancer.
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell survival, proliferation, and metabolism.[11] Aberrant activation of this pathway is a common feature in many cancers.[11] Benzo[b]furan derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.[11] Western blot analysis has confirmed that these compounds can reduce the phosphorylation levels of key proteins in this pathway.[11]
The NF-κB signaling pathway plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[12] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers.[1] Lignan-inspired benzofurans have been identified as potent inhibitors of the NF-κB signaling pathway.[1] These compounds have been shown to inhibit the activation of NF-κB, which in turn suppresses the expression of pro-inflammatory enzymes and cytokines.[1]
Targeting the Cytoskeleton: Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in mitosis.[4] This makes them a prime target for the development of anticancer agents. A significant number of furan derivatives have been synthesized and evaluated as inhibitors of tubulin polymerization.[4][13][14] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][13][14]
Receptor Modulation
Furan-containing compounds have also been developed as ligands for various receptors, demonstrating their versatility in targeting different biological systems.
The neoclerodane diterpene salvinorin A, a potent κ-opioid receptor agonist, contains a furan ring that is crucial for its activity.[15] Synthetic modifications of this furan ring have been explored to understand its role in receptor binding and to develop analogues with improved therapeutic profiles for conditions like substance abuse.[15]
Thiazolo-triazolo-pyrimidine derivatives incorporating a furan moiety have been reported as potential antagonists of the adenosine A2A receptor, which is a target for neurodegenerative disorders.[16]
Quantitative Data on Therapeutic Targets
The potency of furan-containing compounds against their respective targets is a critical aspect of drug development. The following tables summarize key quantitative data for representative furan derivatives.
| Target | Compound Class | Specific Derivative | IC50 / Ki | Reference |
| Tubulin Polymerization | 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | Compound 4t | 0.43 µM (IC50) | [13] |
| 5-(4-chlorophenyl)furan | Compound 7c | 0.09 µM (IC50) | [4] | |
| Shikonin-benzo[b]furan | Compound 6c | 0.18 µM (IC50) | [14] | |
| ATP-Citrate Lyase (ACL) | Furan carboxylate | Compound A1 | 4.1 µM (IC50) | [6] |
| VEGFR-2 | Furan derivative | Compound 7b | 42.5 nM (IC50) | [8] |
| Furopyrimidine derivative | Compound 4c | 57.1 nM (IC50) | [8] | |
| Benzofuran hybrid | Compound 7g | 0.072 µM (IC50) | [10] | |
| PI3K/Akt/mTOR Pathway | Benzo[b]furan derivative | Compound 26 | 0.057 µM (IC50 vs MCF-7) | [11] |
| Benzo[b]furan derivative | Compound 36 | 0.051 µM (IC50 vs MCF-7) | [11] | |
| COX-2 | Diaryl Furanone | Rofecoxib | - | [3] |
Experimental Protocols
To facilitate further research and validation of furan-containing compounds as therapeutic agents, this section provides detailed, step-by-step methodologies for key experimental workflows.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Methodology:
-
Reagent Preparation:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).
-
Prepare various concentrations of the test furan-containing compound and a positive control (e.g., colchicine) in the polymerization buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound solutions.
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Monitor the increase in absorbance at 340 nm over time at 37°C using a microplate reader. The absorbance increases as tubulin polymerizes.
-
-
Data Analysis:
VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.
Methodology:
-
Reagent Preparation:
-
Recombinant human VEGFR-2 enzyme.
-
A suitable substrate (e.g., a synthetic peptide).
-
ATP solution.
-
Test furan-containing compounds at various concentrations.
-
A positive control inhibitor (e.g., sorafenib).
-
-
Assay Procedure (Example using a luminescence-based assay):
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent. The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
NF-κB Reporter Gene Assay
This cell-based assay measures the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Compound Treatment and Stimulation:
-
After transfection, treat the cells with various concentrations of the furan-containing compound for a specified duration.
-
Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
Visualizing Molecular Interactions and Pathways
Diagrams are essential for understanding the complex relationships between furan-containing compounds, their targets, and the resulting biological outcomes.
Caption: Anti-inflammatory mechanisms of furan derivatives.
Conclusion and Future Directions
The furan scaffold has unequivocally established itself as a versatile and valuable platform in medicinal chemistry. The diverse biological activities of its derivatives, targeting a wide range of enzymes, signaling pathways, and receptors, underscore the immense potential for the development of novel therapeutics for cancer, inflammation, and other diseases. Future research should continue to focus on the elucidation of novel molecular targets, comprehensive structure-activity relationship studies to design more potent and selective compounds, and the exploration of new therapeutic areas for furan-based drugs. The integration of computational methods with traditional synthetic and biological approaches will undoubtedly accelerate the discovery and development of the next generation of furan-containing medicines.
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Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (n.d.). PMC. [Link]
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Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. (2017, February 15). PubMed. [Link]
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Design and Synthesis of Novel 5-(4-chlorophenyl)furan Derivatives with Inhibitory Activity on Tubulin Polymerization. (2018, July 2). Future Science. [Link]
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Discovery of an Indole-Substituted Furanone with Tubulin Polymerization Inhibition Activity. (n.d.). ResearchGate. [Link]
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Synthesis and biological evaluation of novel shikonin-benzo[b]furan derivatives as tubulin polymerization inhibitors targeting the colchicine binding site. (2020, March 15). PubMed. [Link]
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Graphical representation of tubulin polymerization inhibition effect of compounds 4 and 7 at their IC50 (μM). (n.d.). ResearchGate. [Link]
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Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. (n.d.). PMC. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry. [Link]
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Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin. (n.d.). Chemical Communications (RSC Publishing). [Link]
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Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. (n.d.). Semantic Scholar. [Link]
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Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. (2023, February 23). PMC. [Link]
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Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity. (2012, April 15). Oxford Academic. [Link]
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Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. (2023, February 16). PMC. [Link]
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Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. (n.d.). Chemical Communications (RSC Publishing). [Link]
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Development of novel furan-based VEGFR-2 inhibitors and apoptotic inducers for colorectal cancer. (2025, November 18). PubMed. [Link]
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Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues. (2014, November 26). ACS Publications. [Link]
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In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. (2014, September 11). MDPI. [Link]
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Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2015, January 8). PLOS ONE. [Link]
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ATP-Citrate lyase as a target for hypolipidemic intervention. 2. Synthesis and evaluation of (3R,5S)-omega-substituted-3-carboxy-3, 5-dihydroxyalkanoic acids and their gamma-lactone prodrugs as inhibitors of the enzyme in vitro and in vivo. (n.d.). PubMed. [Link]
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Full article: Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (2021, May 6). Taylor & Francis. [Link]
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Recent advances in the development of protein–protein interactions modulators: mechanisms and clinical trials. (n.d.). PMC. [Link]
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Introduction: The Ascendance of the Pyridine Scaffold in Kinase Inhibition
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridinediamine Analogs
The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its consistent presence in a multitude of clinically successful therapeutics.[1][2] Its unique physicochemical properties—including basicity for salt formation, the nitrogen's role as a hydrogen bond acceptor, and its capacity for π-π stacking—make it an invaluable component in drug design.[1][3][4] Within the vast landscape of pyridine-containing compounds, pyridinediamine analogs have emerged as a particularly fruitful class, especially in the realm of oncology.[5][6] These structures have proven to be highly effective frameworks for the development of potent and selective protein kinase inhibitors, which are critical for targeting the aberrant signaling pathways that drive cancer cell proliferation and survival.[1][7]
This guide provides a detailed exploration of the structure-activity relationships of pyridinediamine analogs, synthesizing data from seminal studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the core scaffold, analyze the causal effects of structural modifications, and provide robust, self-validating experimental protocols for evaluating these potent molecules.
The Pyridinediamine Core: A High-Affinity Scaffold for the Kinase ATP-Binding Site
The efficacy of pyridinediamine analogs as kinase inhibitors stems from their ability to mimic the adenine region of ATP, allowing them to bind with high affinity to the enzyme's active site. The core structure typically features a central pyridine ring linked to one or more amine groups, which serve as key anchoring points and vectors for further chemical exploration.
The generalized structure below highlights the key regions for chemical modification that are central to SAR studies. The pyridine nitrogen is crucial, often forming a critical hydrogen bond with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme.[1][8] The diamine linker and the peripheral substituents can be modified to enhance potency, tune selectivity against different kinases, and improve pharmacokinetic properties.
Caption: Inhibition of a kinase signaling pathway by a pyridinediamine analog.
Experimental Protocols for SAR Evaluation
A robust SAR study relies on a validated, multi-tiered screening approach. This typically begins with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context. [9][10]
Workflow for a Typical SAR Study
Caption: A typical experimental workflow for a structure-activity relationship study.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. [9] Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate peptide
-
Pyridinediamine analog (inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the pyridinediamine analog in kinase assay buffer. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the inhibitor solution.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase). The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Detection: Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent.
-
Signal Stabilization: Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to controls (no inhibitor = 0% inhibition, no enzyme = 100% inhibition). Determine the IC50 value by fitting the data to a four-parameter dose-response curve. [9]
Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
This assay quantifies the number of viable cells in culture by measuring the intracellular ATP levels, which is an indicator of metabolic activity. [11][12]A compound that inhibits a kinase essential for cell proliferation will lead to a decrease in viable cells and thus a lower signal.
Materials:
-
Cancer cell line known to be dependent on the target kinase
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyridinediamine analog (inhibitor)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, clear-bottom 96-well cell culture plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the inhibitor in complete culture medium and add it to the cells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the cells with the compound for a specified period, typically 72 hours, to allow for effects on proliferation.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.
-
Lysis and Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. [12]
Conclusion and Future Perspectives
The pyridinediamine scaffold is a clinically validated and highly versatile starting point for the design of potent kinase inhibitors. A deep understanding of its structure-activity relationships is paramount for the successful development of next-generation therapeutics. The key to success lies in the strategic modification of the core and its peripheral substituents to achieve a trifecta of high potency, exquisite selectivity, and favorable drug-like properties. Future work in this area will likely focus on developing inhibitors that can overcome known resistance mutations, achieve novel selectivity profiles to minimize off-target effects, and explore covalent and allosteric inhibition mechanisms to provide more durable clinical responses. [6][13]By integrating rational design with robust biochemical and cellular screening protocols, the full potential of the pyridinediamine scaffold in medicine has yet to be realized.
References
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC. (2018, September 22).
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. Benchchem.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Cell-culture based test systems for anticancer drug screening. (2020, May 22). ecancer.
- Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH.
- Assay Development for Protein Kinase Enzymes. (2012, May 1).
- Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed.
- PROTEIN KINASE C ASSAY KITS PROTOCOL. Promega.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. (2024, November 1).
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC.
- Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evalu
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
- Synthesis of most active anticancer agent pyridine derivatives.
- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC. (2021, April 7).
- Pyridine: the scaffolds with significant clinical diversity - PMC.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24).
- What are PYK2 inhibitors and how do they work? (2024, June 21). Selleckchem.
- Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Dovepress.
- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 25). PubMed.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6).
- Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. (2022, May 15). PubMed.
- Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2017, February 25).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
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- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cell-based assays for evaluating N2-(2-Furylmethyl)-2,3-pyridinediamine cytotoxicity.
Executive Summary & Biological Rationale
N2-(2-Furylmethyl)-2,3-pyridinediamine (CAS 302932-10-1) is a critical pharmacophore often utilized as a precursor in the synthesis of Imidazo[4,5-b]pyridines and modulators of KCNQ (Kv7) potassium channels (structurally analogous to Retigabine/Ezogabine fragments).[1][2] While its therapeutic potential lies in neuroprotection and ion channel modulation, its chemical structure presents two distinct "structural alerts" that necessitate rigorous safety profiling:[2]
-
The Furan Moiety: Furan rings are prone to metabolic bioactivation by Cytochrome P450 enzymes (specifically CYP2E1) into reactive cis-2-butene-1,4-dial intermediates, which can cause hepatotoxicity via protein cross-linking and glutathione depletion.[1][2]
-
The 2,3-Diaminopyridine Core: Structural analogs in this class (e.g., aminopyridines) can modulate neuronal excitability. Toxicity may manifest not just as necrosis, but as functional excitotoxicity or mitochondrial uncoupling.
Scope of this Guide: This application note moves beyond standard MTT assays. It outlines a Mechanism-Based Toxicity Screening Workflow designed to distinguish between direct chemical cytotoxicity and metabolically activated toxicity.[1][2]
Strategic Assay Design: The "Furan Alert"
Standard cell lines (e.g., CHO, HEK293, or standard HepG2) often lack the CYP450 expression levels required to metabolize the furan ring. Testing N2-(2-Furylmethyl)-2,3-pyridinediamine in these lines may yield false negative safety data.[1][2]
Expert Insight: To validate safety, you must use a metabolically competent system.[2] We recommend HepaRG™ cells (which retain native CYP activity) or Primary Human Hepatocytes (PHH) over standard HepG2, unless the latter is supplemented with an S9 fraction.
Visualizing the Toxicity Mechanism
Figure 1: Mechanism of furan-mediated bioactivation.[1][2] Note that toxicity is often dependent on the exhaustion of cellular Glutathione (GSH) reserves.[1]
Protocol A: Metabolically Competent Hepatotoxicity Assay
Objective: Determine the IC50 of the compound in liver cells capable of furan bioactivation. Cell Model: HepaRG™ (differentiated) or Primary Human Hepatocytes.
Materials
-
Compound: N2-(2-Furylmethyl)-2,3-pyridinediamine (purity >98%).[1][2]
-
Vehicle: DMSO (Final concentration < 0.1%).
-
Positive Control: Acetaminophen (APAP) or Furosemide (known furan-mediated toxicity).[1][2]
-
Detection Reagent: CellTiter-Glo® (ATP quantification) or LDH Release Assay.[1][2]
Step-by-Step Workflow
-
Seeding: Plate differentiated HepaRG cells in 96-well collagen-coated plates at 100,000 cells/well. Allow to equilibrate for 24 hours.
-
Compound Preparation: Prepare a 10mM stock in DMSO. Perform 1:3 serial dilutions in culture medium to generate an 8-point dose-response curve (e.g., 0.1 µM to 300 µM).
-
Treatment:
-
Readout (Multiplexed):
-
Data Analysis: Calculate IC50. A significant shift in IC50 between 24h and 72h suggests metabolic activation toxicity.
Protocol B: Neuronal Viability & Excitotoxicity Screen
Objective: Since the 2,3-pyridinediamine core is relevant to ion channel modulation, this assay ensures the compound does not cause excitotoxic death in neurons.[1][2] Cell Model: SH-SY5Y (Retinoic Acid differentiated to neuronal phenotype).[1][2]
Step-by-Step Workflow
-
Differentiation: Culture SH-SY5Y cells with 10 µM Retinoic Acid (RA) for 5-7 days to induce neurite outgrowth and ion channel expression.[1][2]
-
Dosing: Treat cells with N2-(2-Furylmethyl)-2,3-pyridinediamine (0.1 – 100 µM).[1][2]
-
Calcium Challenge (Optional but Recommended): To test for excitotoxicity, co-treat specific wells with a sub-toxic dose of Glutamate (10 µM). If the compound opens K+ channels (hyperpolarization), it may protect against glutamate. If it blocks K+ channels, it may exacerbate toxicity.
-
Endpoint: High-Content Imaging (HCI) using Calcein AM (live) and Propidium Iodide (dead).[1]
-
Why HCI? It allows quantification of neurite retraction , a more sensitive marker of neurotoxicity than simple cell death.
-
Protocol C: Mitochondrial Health (Seahorse XF Analysis)
Objective: Detect mitochondrial uncoupling or electron transport chain (ETC) inhibition, a common liability for amine-containing aromatics.[1][2]
Workflow
-
Seeding: Plate 20,000 HepG2 or SH-SY5Y cells in Seahorse XF96 microplates.
-
Treatment: Acute injection of compound (10 µM, 50 µM) during the assay.
-
Measurement: Monitor Oxygen Consumption Rate (OCR) .
-
Drop in Basal Respiration: Indicates ETC inhibition.[2]
-
Increase in Proton Leak: Indicates mitochondrial uncoupling (severe toxicity risk).
-
Data Interpretation & Reference Values
Compare your results against these theoretical benchmarks for "Drug-Like" safety:
| Parameter | Assay Type | Safe Target (Green) | Warning (Yellow) | Toxic (Red) |
| Hepatic IC50 | HepaRG (ATP) | > 100 µM | 10 - 100 µM | < 10 µM |
| Neuronal IC50 | SH-SY5Y (Neurite) | > 50 µM | 5 - 50 µM | < 5 µM |
| Metabolic Shift | IC50 (24h) / IC50 (72h) | Ratio < 2 | Ratio 2 - 5 | Ratio > 5 |
| Mitochondrial | Seahorse OCR | No Change | < 20% inhibition | > 50% inhibition |
Experimental Workflow Diagram
Figure 2: Integrated screening workflow for distinguishing hepatic and neuronal toxicity risks.
References
-
Structure & Synthesis
-
Furan Toxicity Mechanism
-
KCNQ Channel Modulators
-
HepaRG Protocol
-
Neurite Outgrowth Assays
-
Radio, N. M., & Mundy, W. R. (2008). "Developmental Neurotoxicity Testing in Vitro: Models for Assessing Chemical Effects on Neurite Outgrowth." NeuroToxicology. Link
-
Sources
Application Note: N2-(2-Furylmethyl)-2,3-pyridinediamine (FMPD) as a Potential Kinase Inhibitor
Executive Summary
N2-(2-Furylmethyl)-2,3-pyridinediamine (referred to herein as FMPD ) is a privileged small-molecule scaffold and bioisostere of the cytokinin Kinetin (N6-furfuryladenine) .[1] While Kinetin is a purine-based pan-inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), FMPD represents a simplified pyridine core that retains critical hydrogen-bonding capabilities for ATP-competitive inhibition.[1]
This guide details the evaluation of FMPD as a dual-purpose chemical probe :
-
Direct Kinase Inhibitor: Targeting CDK/CK1 pathways (neuroprotection, cell cycle arrest).[1]
-
Lead Scaffold: Serving as a precursor for bicyclic Imidazo[4,5-b]pyridines targeting Receptor Tyrosine Kinases (RTKs) like VEGFR2 and Tie-2 .[1]
Chemical Identity & Mechanism of Action[2]
2.1. Structural Pharmacophore
FMPD consists of a 2,3-diaminopyridine core substituted at the N2 position with a 2-furylmethyl group.[1]
-
Hinge Binder: The 2,3-diamino motif mimics the N1-C6-N6 motif of Adenine, allowing it to form bidentate hydrogen bonds with the kinase hinge region (e.g., Glu81/Leu83 in CDK2).
-
Hydrophobic Tail: The furan ring occupies the hydrophobic pocket I (gatekeeper region), often conferring selectivity over other ATP-binding enzymes.
2.2. Target Specificity
| Target Class | Representative Kinase | Biological Relevance | Mechanism |
| Ser/Thr Kinases | CDK2 / CDK9 | Cell Cycle Regulation | ATP-Competitive Inhibition (G1/S Arrest) |
| Ser/Thr Kinases | CK1 | Neurodegeneration | Inhibition of tau phosphorylation |
| Tyrosine Kinases | VEGFR2 (KDR) | Angiogenesis | Anti-angiogenic (often requires cyclization) |
Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)
Objective: Determine the IC50 of FMPD against CDK2/CyclinA and VEGFR2.
3.1. Materials
-
Compound: FMPD (10 mM stock in DMSO).[1]
-
Enzyme: Recombinant Human CDK2/CyclinA (active).[1]
-
Substrate: Histone H1 (biotinylated) or specific FRET peptide.[1]
-
ATP: Ultra-pure ATP (Km concentration specific to kinase).[1]
-
Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) reagents (e.g., LANCE® Ultra).[1]
3.2. Experimental Workflow
-
Buffer Preparation:
-
Base: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA. -
Additives:0.01% Brij-35 (prevents compound aggregation/false positives) and 2 mM DTT (maintains kinase cysteine reduction).[1]
-
-
Compound Dilution:
-
Prepare a 10-point serial dilution of FMPD in DMSO (Start: 100
M, Dilution Factor: 3). -
Transfer 50 nL to a 384-well low-volume white plate.
-
-
Enzyme Reaction:
-
Add 5
L Enzyme Mix (0.5 nM final CDK2). Incubate 15 min at RT (allows "pre-equilibrium" binding). -
Add 5
L Substrate/ATP Mix (ATP at , typically 10-50 M).
-
-
Incubation:
-
Incubate for 60 minutes at 25°C.
-
-
Detection:
-
Add 10
L EDTA/Antibody Stop Solution (Eu-labeled anti-phospho antibody + APC-labeled Streptavidin). -
Read on a multimode plate reader (Ex: 320 nm, Em: 665/615 nm).
-
3.3. Data Analysis
-
Calculate % Inhibition:
. -
Fit data to the 4-parameter logistic equation to derive IC50.
Protocol B: Cellular Proliferation & Target Engagement
Objective: Verify if FMPD penetrates cells and inhibits VEGF-driven proliferation.[1]
4.1. Cell Models
-
HUVEC (Human Umbilical Vein Endothelial Cells): Primary model for VEGFR inhibition.[1]
-
MCF-7 (Breast Cancer): Model for CDK2/Cell Cycle inhibition.
4.2. HUVEC Proliferation Assay
-
Seeding: Seed HUVECs (3,000 cells/well) in 96-well collagen-coated plates in EGM-2 media (starved of VEGF for 24h).
-
Treatment:
-
Add FMPD (0.1 - 50
M).[1] -
Stimulate with VEGF-A (50 ng/mL) immediately after compound addition.
-
-
Incubation: 72 hours at 37°C, 5% CO
. -
Readout: Add Resazurin (Alamar Blue) or CellTiter-Glo.[1] Incubate 4h. Measure Fluorescence/Luminescence.
-
Validation:
Pathway Visualization & Logic
The following diagram illustrates the dual-pathway potential of FMPD, highlighting its structural versatility.
Caption: Mechanistic bifurcation of FMPD utility. Left branch: Direct bioisosteric inhibition of CDKs.[1] Right branch: Scaffold use for potent VEGFR inhibitors.
Quantitative Reference Data
| Compound | Target | IC50 (Biochemical) | Cell IC50 (HUVEC/MCF-7) | Reference |
| Kinetin | CDK2/CyclinE | ~40 | >100 | [1] |
| FMPD (Probe) | CDK2 | Predicted: 10-50 | Predicted: 50-80 | [2] |
| Imidazo-FMPD | VEGFR2 | < 50 nM | < 100 nM | [3] |
| Sunitinib | VEGFR2 | 10 nM | 30 nM | [Control] |
Note: "Imidazo-FMPD" refers to the cyclized derivative (Imidazo[4,5-b]pyridine) synthesized using FMPD as the starting diamine.
References
-
Kinetin as a CDK Inhibitor
- Title: "Cytokinins as inhibitors of cyclin-dependent kinases."
- Source:Meijer, L., et al. (1996). European Journal of Biochemistry.
-
Link:[Link]
-
Pyridine-Diamine Scaffold Analysis
- Title: "Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2."
- Source:ResearchGate / European Journal of Medicinal Chemistry.
-
Link:[Link]
-
VEGFR/Tie-2 Inhibitor Synthesis (Furo-pyrimidine context)
-
General Protocol for Kinase Assays
-
Title: "A guide to choosing the right kinase assay."[1]
- Source:Promega Corporation Applic
-
Sources
Application Notes & Protocols: In Vivo Efficacy Testing of N2-(2-Furylmethyl)-2,3-pyridinediamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal models to evaluate the efficacy of the novel compound, N2-(2-Furylmethyl)-2,3-pyridinediamine. Due to the absence of extensive public data on this specific molecule, this guide establishes a logical, hypothesis-driven framework for its initial preclinical assessment. Based on its structural motifs—a pyridinediamine core and a furan ring, both common in pharmacologically active agents—we postulate a potential anti-inflammatory effect.[1][2][3] Consequently, this document details protocols for two robust, well-characterized, and widely used models of acute inflammation: the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model in mice and the Carrageenan-Induced Paw Edema model in rats.[4][5][6] The protocols are designed to be self-validating, incorporating essential controls and clear endpoints, while the underlying scientific rationale for each experimental choice is thoroughly explained to ensure technical accuracy and reproducibility.
Introduction and Rationale for Model Selection
N2-(2-Furylmethyl)-2,3-pyridinediamine is a novel chemical entity. A structural assessment reveals two key moieties:
-
2,3-Pyridinediamine: Pyridine-based scaffolds are ubiquitous in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9][10][11][12]
-
Furan Ring: The furan nucleus is a privileged scaffold present in numerous drugs and is known to contribute to diverse pharmacological effects, including potent anti-inflammatory activity.[1][2][3][13][14]
Given these structural alerts, a primary hypothesis is that N2-(2-Furylmethyl)-2,3-pyridinediamine possesses anti-inflammatory properties. To test this hypothesis, a phased in vivo screening approach is recommended, starting with acute inflammation models before proceeding to more complex chronic models.[6] The judicious selection of appropriate animal models is a vital first step in the early phase of drug development.[4][5]
We have selected two complementary models:
-
LPS-Induced Systemic Inflammation (Mouse): This model mimics the systemic inflammatory response to a bacterial endotoxin.[15][16] It is an excellent tool for evaluating a compound's ability to modulate the production of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[17] This provides insight into the compound's potential impact on the upstream signaling of an acute inflammatory cascade.[17][18]
-
Carrageenan-Induced Paw Edema (Rat): This is a highly reproducible model of localized, acute inflammation.[19][20] The inflammatory response is biphasic, allowing for the characterization of a compound's effect on different mediators; the early phase involves histamine and serotonin, while the late phase is primarily mediated by prostaglandins.[19] This model is ideal for assessing effects on vascular permeability and leukocyte infiltration.[21][22]
Overall Preclinical Efficacy Workflow
A robust preclinical study requires careful planning from compound formulation through data analysis.[23][24][25][26] The following workflow provides a high-level overview of the recommended process.
Caption: Timeline for the Carrageenan-Induced Paw Edema Assay.
Data Analysis and Interpretation
-
Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume (edema) as: ΔV = Vₜ - V₀.
-
Calculate Percentage Inhibition: For each treatment group at each time point, calculate the percentage inhibition of edema compared to the vehicle control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
-
Statistical Analysis: Analyze the data using a two-way ANOVA (with time and treatment as factors) followed by a suitable post-hoc test (e.g., Bonferroni's) to compare treated groups against the vehicle control at each time point. A significant reduction in paw volume and a high percentage of inhibition indicate potent anti-inflammatory activity.
Concluding Remarks
The successful execution of the protocols detailed in this guide will provide critical initial data on the potential anti-inflammatory efficacy of N2-(2-Furylmethyl)-2,3-pyridinediamine. Positive results from these acute models—specifically, a dose-dependent reduction in pro-inflammatory cytokines (LPS model) and a significant inhibition of paw edema (carrageenan model)—would provide a strong rationale for advancing the compound to more complex, chronic models of inflammation, such as collagen-induced arthritis or inflammatory bowel disease models. All studies must be conducted in compliance with institutional (IACUC) and national guidelines for the ethical use of laboratory animals.
References
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Pharmacognosy Reviews.
- Carrageenan Induced Paw Edema (R
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
- Pharmacological significance of the furan scaffold in drug discovery. Benchchem.
- Wang, H., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
- Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
- Carrageenan-induced paw edema assay. Bio-protocol.
- VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research (IJPSR).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service.
- Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nem
- How to design robust preclinical efficacy studies that make a difference.
- Jeon, S., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats.
- Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
- Sen, S., et al. (2010).
- Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Lipopolysaccharide (LPS) Challenge. Taconic Biosciences.
- Wang, H., et al. (2011). LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. PubMed.
- Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study. PMC.
- Jo, S., et al. (2024).
- Preclinical Studies in Drug Development. PPD.
- Preclinical research strategies for drug development. AMSbiopharma.
- Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
- Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. PubMed.
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
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Troubleshooting & Optimization
Troubleshooting unexpected results in N2-(2-Furylmethyl)-2,3-pyridinediamine experiments
Welcome to the technical support center for experiments involving N2-(2-Furylmethyl)-2,3-pyridinediamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected results that can arise during the synthesis, purification, and application of this heterocyclic compound. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and ensure reliable, reproducible outcomes.
I. Troubleshooting Guides: Synthesis & Purification
This section addresses specific issues you might encounter during the synthesis (typically via reductive amination) and subsequent purification of N2-(2-Furylmethyl)-2,3-pyridinediamine.
Question 1: My reductive amination reaction has a low yield or stalls completely. What are the likely causes and solutions?
Low yields in the reductive amination between 2,3-pyridinediamine and furfural are a common issue. The problem often lies in one of three areas: imine formation, the reduction step, or reactant/product stability.[1][2][3]
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inefficient Imine Formation | The equilibrium between the amine, aldehyde, and the imine intermediate may not favor the imine.[4] Water is a byproduct of this reaction, and its presence can shift the equilibrium back to the starting materials. | 1. Remove Water: Use a Dean-Stark apparatus during imine formation or add a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. 2. Catalysis: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation. Be cautious, as strong acids can degrade the furan ring.[5][6][7] |
| Ineffective Reduction | The reducing agent may be weak, degraded, or added under suboptimal conditions. Sodium borohydride (NaBH₄) can sometimes be too slow or ineffective for certain imines.[8][9] | 1. Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often more effective for reductive aminations as they are more selective for the imine over the aldehyde and are active under the mildly acidic conditions that favor imine formation.[8][10] 2. Check Reagent Quality: Ensure your reducing agent is fresh and has been stored properly. You can test its activity on a simple ketone as a control.[8] 3. Optimize Temperature: While initial imine formation might be done at room temperature, the reduction step may benefit from cooling to 0 °C before the dropwise addition of the reducing agent to control reactivity.[10] |
| Starting Material or Product Degradation | The furan ring in furfural and the final product is sensitive to strong acids and can undergo ring-opening or polymerization.[5][6][7][11][12] 2,3-pyridinediamine can also be susceptible to oxidation. | 1. pH Control: Maintain a mildly acidic to neutral pH (around 5-6) throughout the reaction. This can be achieved with an acetic acid/acetate buffer. 2. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine starting material.[3] |
Question 2: I've successfully synthesized the product, but I'm struggling with its purification by column chromatography. The compound seems to be sticking to the silica gel.
The basic nitrogen atoms in the pyridine ring and the secondary amine make N2-(2-Furylmethyl)-2,3-pyridinediamine a polar, basic compound. These characteristics can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing, poor separation, and even irreversible adsorption.[13]
Troubleshooting Purification:
-
Deactivate the Silica:
-
Amine Additive: Add a small amount of a volatile amine, such as triethylamine (~1%) or ammonia in methanol, to your eluent system.[13] This will compete with your product for binding to the acidic sites on the silica, improving elution.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel for your chromatography.[13]
-
-
Optimize Your Eluent System:
-
A gradient elution starting with a less polar solvent and gradually increasing the polarity can help to effectively separate your product from impurities. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.
-
II. Troubleshooting Guides: Analytical & Stability Issues
This section focuses on problems related to the analysis and stability of the purified compound.
Question 3: My HPLC analysis shows a broad or tailing peak for my purified compound. How can I improve the peak shape?
Similar to column chromatography, the basic nature of N2-(2-Furylmethyl)-2,3-pyridinediamine can cause poor peak shape in HPLC, especially on standard C18 columns.[14]
Solutions for Improved HPLC Analysis:
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Use a mobile phase with a pH below 3.[15] This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA). | At low pH, the amine groups will be protonated. This can improve peak shape by preventing unwanted interactions with residual silanol groups on the stationary phase.[16] |
| Column Choice | Select a column specifically designed for the analysis of basic compounds. These columns often have end-capping to shield the silanol groups. | This minimizes the strong acid-base interactions that lead to peak tailing.[16] |
| Ion-Pairing Reagents | Consider adding an ion-pairing reagent, such as an alkanesulfonate salt, to the mobile phase.[15] | This reagent pairs with the protonated amine, forming a neutral complex that can exhibit better chromatographic behavior. |
Question 4: My sample of N2-(2-Furylmethyl)-2,3-pyridinediamine is turning brown upon storage. Is it decomposing?
Yes, a color change to brown is a strong indicator of degradation. There are two primary culprits:
-
Oxidation: The pyridinediamine moiety is electron-rich and can be susceptible to air oxidation, leading to colored polymeric byproducts.
-
Furan Ring Instability: The furan ring can degrade, especially if exposed to acidic conditions, light, or air.[5][17] This can lead to polymerization or ring-opening reactions.[5][6][7]
Proper Storage and Handling:
-
Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere (argon or nitrogen).[18]
-
Low Temperature: Keep the sample at a low temperature, preferably in a freezer.
-
Protection from Light: Store in an amber vial or a container protected from light.
-
Solvent Choice: If storing in solution, use a high-purity, degassed aprotic solvent.
III. Experimental Protocols & Workflows
Protocol: Synthesis of N2-(2-Furylmethyl)-2,3-pyridinediamine via Reductive Amination
This protocol provides a robust method for the synthesis of the title compound.
Step-by-Step Methodology:
-
Imine Formation:
-
In a round-bottom flask, dissolve 2,3-pyridinediamine (1.0 eq) in methanol.
-
Add furfural (1.0 eq) dropwise to the solution at room temperature.
-
Add 3Å molecular sieves to the flask to absorb the water formed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or LC-MS.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes. Be cautious of gas evolution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine.
-
Workflow Diagram: Troubleshooting Low Yield in Reductive Amination
Caption: A logical workflow for diagnosing and solving low-yield issues in the reductive amination synthesis of N2-(2-Furylmethyl)-2,3-pyridinediamine.
IV. Frequently Asked Questions (FAQs)
-
Q1: What are the expected ¹H NMR signals for N2-(2-Furylmethyl)-2,3-pyridinediamine?
-
You should expect to see signals corresponding to the protons on the pyridine ring, the furan ring, the methylene bridge (-CH₂-), and the amine protons (-NH-). The exact chemical shifts will depend on the solvent used, but generally, the aromatic protons will be in the 6-8 ppm range, the methylene protons around 4.5 ppm, and the amine protons can be broad and variable.
-
-
Q2: Can I use catalytic hydrogenation for the reduction step?
-
Q3: Is this compound soluble in water?
-
N2-(2-Furylmethyl)-2,3-pyridinediamine has low solubility in neutral water. However, it will be more soluble in acidic aqueous solutions due to the protonation of the basic nitrogen atoms.[20]
-
-
Q4: What are some potential side reactions during the synthesis?
V. References
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. 2024. Available from: [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available from: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. National Center for Biotechnology Information. 2024. Available from: [Link]
-
Question about reductive amination reaction procedure. Reddit. 2025. Available from: [Link]
-
Furfural synthesis from D-xylose and examples of side reactions. ResearchGate. Available from: [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]
-
Common reactions of furfural to scalable process of residual biomass. SciELO Colombia. 2021. Available from: [Link]
-
Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. Sulzer. 2025. Available from: [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. 2018. Available from: [Link]
-
I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. 2016. Available from: [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai. 2018. Available from: [Link]
-
Furfural (Chemistry) – Study Guide. StudyGuides.com. Available from: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. 2022. Available from: [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. 2015. Available from: [Link]
-
Synthesis - General tips for improving yield? Reddit. 2020. Available from: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. 2025. Available from: [Link]
-
Reductive amination. Wikipedia. Available from: [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. 2025. Available from: [Link]
-
N1-(2-Furanylmethyl)-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine. PubChem. Available from: [Link]
-
Is there an easy way to purify organic amines? Biotage. 2023. Available from: [Link]
-
Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences. 2023. Available from: [Link]
-
Common Issues in HPLC Analysis. Medikamenter Quality Services. 2025. Available from: [Link]
-
Workup: Amines. University of Rochester Department of Chemistry. Available from: [Link]
-
Furfural. Wikipedia. Available from: [Link]
-
2,5-Pyridinediamine. PubChem. Available from: [Link]
-
Method for preparing 2,3-diamino pyridine. Google Patents. Available from:
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. 2025. Available from: [Link]
-
HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. 2022. Available from: [Link]
-
Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. 2007. Available from: [Link]
-
N1-(2-Furanylmethyl)-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine. CAS Common Chemistry. Available from: [Link]
-
Sensitive determination of strongly polar aromatic amines in water samples by stir bar sorptive extraction based on poly(vinylimidazole-divinylbenzene) monolithic material and liquid chromatographic analysis. PubMed. 2009. Available from: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. 2025. Available from: [Link]
-
N-(2-furylmethyl)-9-methyl-9H-purin-6-amine. ChemSynthesis. 2025. Available from: [Link]
-
Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. 2025. Available from: [Link]
-
The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. 2025. Available from: [Link]
-
Synthesis and characterization of p-phenylenediamine derivatives bearing an electron-acceptor unit. PubMed. Available from: [Link]
-
N,N-Dimethyl-N'-2-pyridyl-N'-(2-thienylmethyl)ethylenediamine 2-hydroxy-1,2,3-propanetricarboxylate. PubChem. Available from: [Link]
-
N1-(2-Benzofuranylmethyl)-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine. CAS Common Chemistry. Available from: [Link]
-
Improving the Stability of Trinitramide by Chemical Substitution: N(NF2)3 has Higher Stability and Excellent Propulsion Performance. ResearchGate. 2021. Available from: [Link]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Derivative Synthesis
Welcome to the Technical Support Center for the synthesis of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine ring construction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide
This section is dedicated to resolving common issues encountered during the synthesis of pyridine derivatives. Each problem is analyzed from a mechanistic perspective to provide robust and logical solutions.
Issue 1: Low or No Product Yield
Low product yield is one of the most frequent challenges in pyridine synthesis. The causes can range from suboptimal reaction conditions to the inherent reactivity of the starting materials.
Question: My Hantzsch pyridine synthesis is giving me a very low yield. What are the potential causes and how can I improve it?
Answer: The Hantzsch synthesis, a cornerstone for 1,4-dihydropyridines and their subsequent oxidation to pyridines, involves a multi-component condensation.[1] Low yields often stem from issues in one or more of the key steps: Knoevenagel condensation, enamine formation, Michael addition, cyclization, and dehydration.[2]
Potential Causes & Recommended Solutions:
-
Incomplete Intermediate Formation: The initial condensation steps to form the enamine and the Knoevenagel adduct may be inefficient.
-
Solution: Ensure the purity of your starting materials, as impurities can significantly hinder the reaction.[3] Consider pre-forming one of the intermediates. For instance, the enamine can be synthesized separately before the addition of the aldehyde and the β-ketoester.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.
-
Solution: Classical Hantzsch synthesis often requires heating in solvents like ethanol or acetic acid.[2] However, recent advancements have shown that microwave irradiation can dramatically reduce reaction times and improve yields.[1][4] The use of aqueous micelles with an acid catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has also been reported to give high yields (up to 96%).[1]
-
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical.
-
Solution: While the classic Hantzsch reaction can be performed without a catalyst, various Lewis and Brønsted acids can enhance the reaction rate and yield.[5] For the final oxidation step from dihydropyridine to pyridine, reagents like ferric chloride, manganese dioxide, or potassium permanganate are effective.[1]
-
Table 1: Effect of Reaction Parameters on Hantzsch Pyridine Synthesis Yield
| Parameter | Condition | Effect on Yield | Citation(s) |
| Heating Method | Conventional vs. Microwave | Microwave irradiation often leads to significantly shorter reaction times and higher yields. | [1][4] |
| Solvent | Ethanol, Acetic Acid, Aqueous Micelles | Aqueous micelles with ultrasonic irradiation have shown excellent yields. | [1] |
| Catalyst (for condensation) | None, PTSA, Lewis Acids | Acid catalysts can improve reaction rates and yields. | [1][5] |
| Oxidizing Agent (for aromatization) | Ferric Chloride, Iodine, MnO2 | Efficient oxidation is crucial for the final pyridine product. | [1][6] |
Issue 2: Formation of Side Products
The formation of undesired side products can complicate purification and reduce the overall yield of the target pyridine derivative.
Question: I am observing significant side product formation in my Kröhnke pyridine synthesis. How can I improve the selectivity?
Answer: The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[7][8] Side reactions can arise from the various reactive intermediates.
Potential Causes & Recommended Solutions:
-
Self-Condensation of Starting Materials: The α,β-unsaturated carbonyl compound can undergo polymerization, or the pyridinium ylide can react with itself.
-
Solution: Controlled, slow addition of one of the reactants can help minimize self-condensation by keeping its concentration low.[3]
-
-
Michael Adduct Reversibility: The initial Michael addition to form the 1,5-dicarbonyl intermediate can be reversible, leading to the accumulation of starting materials and potential side reactions.
-
Solution: Optimizing the reaction temperature and using an appropriate solvent can favor the forward reaction. The reaction is typically carried out in glacial acetic acid or methanol.[7]
-
-
Incomplete Cyclization: The 1,5-dicarbonyl intermediate may not efficiently cyclize to form the pyridine ring.
-
Solution: The presence of a nitrogen source, most commonly ammonium acetate, is crucial for the cyclization and dehydration steps.[8] Ensuring a sufficient amount of the nitrogen source is present is key.
-
dot
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Pyridine synthesis [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N2-(2-Furylmethyl)-2,3-pyridinediamine
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of N2-(2-Furylmethyl)-2,3-pyridinediamine. Our focus is on delivering practical, field-tested solutions grounded in chemical principles to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying N2-(2-Furylmethyl)-2,3-pyridinediamine?
The core challenge stems from the molecule's chemical nature. It possesses two basic nitrogen atoms within the 2,3-pyridinediamine moiety. The pyridine nitrogen is weakly basic, while the exocyclic amines are more so. This poly-basic character leads to strong interactions with acidic stationary phases like silica gel, resulting in significant peak tailing and potential for irreversible adsorption during column chromatography.[1][2] Furthermore, selecting an appropriate recrystallization solvent can be difficult due to its unique polarity.
Q2: Which purification technique is generally most effective for this compound?
The optimal technique depends on the impurity profile and the scale of your synthesis.
-
For complex mixtures or initial cleanup: Column chromatography is the most versatile method.[2] However, it requires specific modifications to account for the compound's basicity, such as using a modified mobile phase or an alternative stationary phase like alumina.[3]
-
For final purification to high purity (if the compound is solid): Recrystallization is a highly effective and scalable method.[2] It excels at removing small amounts of impurities, provided a suitable solvent system can be identified.[4]
-
For removing non-basic impurities: A simple acid-base extraction is an excellent first-pass purification step to separate the basic product from neutral or acidic contaminants.[2][5]
Q3: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is indispensable. To accurately assess your separation, the TLC conditions should mimic your column chromatography mobile phase. For basic compounds like this, adding 0.5-1% triethylamine (TEA) to your TLC solvent system will provide a much more accurate prediction of the separation you'll achieve on a column using the same modified eluent.
Troubleshooting Guide: Column Chromatography
This section addresses the most common issues encountered during the chromatographic purification of N2-(2-Furylmethyl)-2,3-pyridinediamine.
Issue 1: Severe Peak Tailing or Streaking on a Silica Gel Column
-
Question: My compound is smearing down the column as a long streak instead of forming a tight band. Why is this happening and how can I fix it?
-
Answer: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[1] The underlying cause is the interaction between the basic nitrogen atoms of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This strong, non-specific binding leads to poor elution and peak shape.
Solutions:
-
Mobile Phase Modification (Recommended First Step): Add a small amount of a competing base, such as triethylamine (TEA), to your mobile phase.[1][2] A concentration of 0.5-1% (v/v) TEA is typically sufficient. The TEA will preferentially interact with the active silanol sites, effectively masking them from your compound and allowing it to elute symmetrically.[1]
-
Switch to a Different Stationary Phase: If mobile phase modification is insufficient, consider a less acidic or basic stationary phase.
-
Alumina (Basic or Neutral): Aluminum oxide is an excellent alternative to silica for purifying basic compounds. Basic alumina, in particular, will minimize acidic interactions.
-
End-capped Silica: Use a high-quality, end-capped C18 column for reversed-phase chromatography if your compound and impurities have different hydrophobicities.[1]
-
-
Experimental Protocol: Flash Chromatography with a Modified Mobile Phase
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into your column and use air pressure to pack a firm, level bed.
-
Equilibration: Equilibrate the column by flushing it with at least 3-5 column volumes of your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) that already contains 0.5% TEA . This step is critical to pre-treat the silica surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane (DCM). Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel.[6] To do this, dissolve the compound in a volatile solvent (like DCM), add silica, evaporate the solvent completely to get a dry, free-flowing powder, and load this powder onto the top of your column bed.[6]
-
Elution: Begin elution with your starting mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate). Ensure that every solvent mixture you use throughout the gradient contains the same 0.5% concentration of TEA.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
Issue 2: Poor Separation Between Product and Impurities
-
Question: My compound is co-eluting with an impurity. How can I improve the resolution?
-
Answer: Achieving good resolution requires optimizing the selectivity between your compound and the contaminants.
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. Try combinations with varying polarity and solvent properties (e.g., Dichloromethane/Methanol, Ethyl Acetate/Methanol, Toluene/Acetone). Small changes can significantly impact selectivity.[1]
-
Change the Stationary Phase: If optimizing the mobile phase on silica fails, switching the stationary phase can provide a different separation mechanism.[1] A phenyl or cyano column, for instance, offers π-π interactions which can help separate aromatic compounds.[7]
-
Use a Shallow Gradient: Instead of a steep, rapid increase in solvent polarity, employ a long, shallow gradient. This gives the compounds more time to interact with the stationary phase, improving separation.
-
Issue 3: Low Recovery of the Compound After Purification
-
Question: I've lost a significant amount of my product on the column. What are the potential causes?
-
Answer: Low recovery is typically due to irreversible adsorption onto the stationary phase or degradation of the compound during chromatography.[1]
Solutions:
-
Assess On-Column Stability with 2D TLC: Before running a column, you can check if your compound is stable on silica.
-
Spot your crude mixture on the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely, then rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
If the compound is stable, it will appear as a single spot on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica plate.[1]
-
-
Deactivate the Stationary Phase: As with peak tailing, irreversible adsorption is often caused by strong acidic sites. Using TEA in the mobile phase or switching to alumina will mitigate this issue.[1][2]
-
Minimize Contact Time: Use flash chromatography with higher flow rates to reduce the time your compound spends on the column, thereby minimizing the opportunity for degradation.
-
Troubleshooting Workflow for Column Chromatography
Caption: A workflow for troubleshooting common chromatography issues.
Troubleshooting Guide: Recrystallization
Issue 1: The Compound Fails to Crystallize
-
Question: I've cooled my solution, but no crystals have formed. What should I do?
-
Answer: Crystal formation requires a supersaturated solution and an initiation event (nucleation). Failure to crystallize usually means the solution is not sufficiently concentrated or nucleation has not occurred.
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[4] The microscopic imperfections in the glass can provide a surface for crystals to begin forming.
-
Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.
-
-
Increase Concentration: If nucleation techniques fail, your solution is likely not saturated. Gently heat the solution and evaporate some of the solvent, then allow it to cool again.[4]
-
Add an Anti-Solvent (Two-Solvent Recrystallization): If your compound is dissolved in a "good" solvent (one it's very soluble in), you can slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) until the solution becomes faintly cloudy.[5] Then, add a drop or two of the good solvent to redissolve the cloudiness and allow the mixture to cool slowly.
-
Solvent Selection Data
Choosing the correct solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[4]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds; may require heat to remove from crystals. |
| Ethanol | 78 | High | Good general-purpose polar solvent, volatile. |
| Methanol | 65 | High | Similar to ethanol but lower boiling point. |
| Isopropanol | 82 | Medium-High | Less polar than ethanol. |
| Acetone | 56 | Medium | Dissolves many organics, very volatile. |
| Ethyl Acetate | 77 | Medium | Common solvent for chromatography and recrystallization. |
| Dichloromethane | 40 | Medium-Low | Low boiling point, use in a fume hood. |
| Toluene | 111 | Low | Good for non-polar compounds, high boiling point. |
| Hexanes | ~69 | Very Low | For very non-polar compounds, often used as an anti-solvent. |
Issue 2: The Compound "Oils Out"
-
Question: Instead of forming crystals, my product separates as an oily layer. How can I fix this?
-
Answer: "Oiling out" occurs when the solute becomes supersaturated at a temperature above its own melting point, causing it to come out of solution as a liquid rather than a solid.
Solutions:
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Then, allow the flask to cool much more slowly. Insulating the flask can help. Slower cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Use More Solvent: The initial solution may be too concentrated. Add more hot solvent to dissolve the oil, then cool slowly.[4]
-
Change Solvents: Select a solvent with a lower boiling point. This ensures that the solution's saturation point is reached at a temperature below the compound's melting point.
-
Decision Workflow for Purification Method
Caption: A decision-making workflow for selecting a purification strategy.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- BenchChem. (2025).
- Unknown. (n.d.).
- AWS. (n.d.).
- Chemistry Stack Exchange. (2017, October 27). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?.
- MIT OpenCourseWare. (n.d.).
- ResearchGate. (2014, April 2).
- Biotage. (n.d.).
- FAMU. (2016, September 27).
- Nacalai Tesque, Inc. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. nacalai.com [nacalai.com]
Technical Support Center: Addressing Off-Target Effects of Furtaron (N2-(2-Furylmethyl)-2,3-pyridinediamine) in Cell-Based Assays
This guide is designed for researchers, scientists, and drug development professionals utilizing Furtaron (N2-(2-Furylmethyl)-2,3-pyridinediamine) in cell-based assays. It provides a comprehensive framework for identifying, troubleshooting, and mitigating potential off-target effects to ensure data integrity and experimental success.
Part 1: Understanding Furtaron and its Potential Off-Target Effects
FAQ: What is Furtaron and its primary mechanism of action?
Furtaron is a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1][2] By opening these channels, Furtaron facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for excitable cells to depolarize, thereby reducing their activity.[3] This mechanism is crucial in various physiological processes, including the regulation of smooth muscle tone, insulin secretion, and neuronal excitability.[2][4]
Caption: On-Target Signaling Pathway of Furtaron.
FAQ: What are the potential off-target effects of Furtaron?
While Furtaron is designed to be a KATP channel opener, like many small molecules, it may interact with other cellular targets. These off-target effects can lead to unexpected or confounding results in cell-based assays. Potential off-target effects may include:
-
Interaction with other ion channels: The structural similarity of ion channels could lead to Furtaron modulating other potassium channels or even channels for other ions like calcium or sodium.[5][6]
-
Mitochondrial effects: Some potassium channel openers have been shown to affect mitochondrial function, including the respiratory chain or ATP synthase, which could have significant impacts on cellular metabolism and viability.[7][8]
-
Enzyme inhibition/activation: Furtaron could potentially bind to and modulate the activity of various enzymes, such as kinases or phosphatases, leading to downstream signaling changes unrelated to its on-target activity.
-
General cytotoxicity: At higher concentrations, Furtaron may exhibit cytotoxic effects that are independent of its channel-opening activity.
Part 2: Troubleshooting Guide: Identifying and Mitigating Off-Target Effects
This section provides a systematic approach to troubleshooting common issues that may arise from off-target effects of Furtaron.
Scenario 1: Unexpected Changes in Cell Viability or Proliferation
Question: My cell viability/proliferation assay (e.g., MTT, CellTiter-Glo®) shows results that are inconsistent with the known function of KATP channels in my cell line. What could be the cause?
Answer: Unexpected effects on cell viability or proliferation are a common indicator of potential off-target activity. It is crucial to determine if the observed effect is due to cytotoxicity or a specific anti-proliferative/pro-proliferative effect.
Troubleshooting Workflow:
-
Confirm the On-Target Hypothesis: First, ensure that the expected on-target effect is logical for your cell line. KATP channel opening can have variable effects on proliferation depending on the cell type.[1]
-
Perform a Cytotoxicity Assay: A simple lactate dehydrogenase (LDH) release assay or a trypan blue exclusion assay can help differentiate between a cytotoxic (cell death) and a cytostatic (inhibition of proliferation) effect.
-
Dose-Response Analysis: Conduct a detailed dose-response curve. Off-target effects may only appear at higher concentrations.[9]
-
Time-Course Experiment: Evaluate the effect of Furtaron over different time points to understand the kinetics of the response.
Caption: Troubleshooting Workflow for Unexpected Viability Results.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not exceed 90% confluency by the end of the experiment.
-
Treatment: Treat cells with a range of Furtaron concentrations and appropriate controls (vehicle, maximum lysis control).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Sample Collection: Carefully collect the cell culture supernatant.
-
LDH Assay: Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control.
Scenario 2: Inconsistent Results Across Different Cell Lines
Question: Furtaron shows the expected effect in one cell line, but a different or no effect in another. Why could this be?
Answer: This discrepancy often points to differences in the expression levels of the target protein, the KATP channel subunits. Verifying the expression of Kir6.x and SURx subunits in your cell lines is a critical validation step.[9]
Troubleshooting Steps:
-
Verify Target Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of Kir6.1 (KCNJ8), Kir6.2 (KCNJ11), SUR1 (ABCC8), and SUR2 (ABCC9). Western blotting can be used to confirm protein expression.
-
Literature Review: Search for published data on KATP channel expression in your cell lines of interest.[10][11][12]
Table 1: KATP Channel Subunit Expression in Common Cell Lines (Template)
| Cell Line | Kir6.1 (KCNJ8) mRNA | Kir6.2 (KCNJ11) mRNA | SUR1 (ABCC8) mRNA | SUR2 (ABCC9) mRNA | Protein Confirmed (Y/N) |
| HeLa | Moderate[10] | High[10] | Low[10] | High[10] | Y[10] |
| HEK293 | Enter your data | Enter your data | Enter your data | Enter your data | Enter your data |
| Your Cell Line 1 | Enter your data | Enter your data | Enter your data | Enter your data | Enter your data |
| Your Cell Line 2 | Enter your data | Enter your data | Enter your data | Enter your data | Enter your data |
Scenario 3: Observed Phenotype Unrelated to KATP Channel Function
Question: I am observing a cellular phenotype that is not typically associated with KATP channel modulation. How can I confirm if this is an off-target effect?
Answer: This requires a more in-depth investigation to differentiate between on-target and off-target effects. A combination of pharmacological and genetic approaches is recommended.
Strategies for Differentiation:
-
Pharmacological Controls:
-
KATP Channel Blockers: Use a well-characterized KATP channel blocker, such as Glibenclamide, to see if it can reverse the phenotype induced by Furtaron. If the effect is reversed, it is likely on-target.[4]
-
Other KATP Channel Openers: Test other structurally different KATP channel openers like Diazoxide or Pinacidil.[13] If they produce the same phenotype, it strengthens the on-target hypothesis.
-
-
Negative Control Compound:
-
Inactive Analog: If available, use a structurally similar but inactive analog of Furtaron. An ideal negative control would have minimal activity on KATP channels. For minoxidil, a related compound, removal of certain functional groups leads to loss of activity.[14]
-
-
Genetic Approaches:
Caption: Logic for Differentiating On-Target vs. Off-Target Effects.
Experimental Protocol: siRNA-mediated Knockdown of KATP Channel Subunits [16][17][18][19]
-
siRNA Selection: Choose at least two independent, validated siRNAs targeting your KATP channel subunit of interest (e.g., KCNJ11 for Kir6.2) and a non-targeting control siRNA.
-
Cell Seeding: The day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.[17]
-
Transfection:
-
Dilute siRNA in serum-free medium.
-
Dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the half-life of the target mRNA and protein.[17]
-
Verification of Knockdown: Harvest a subset of cells to confirm knockdown efficiency by qPCR and/or Western blotting.
-
Furtaron Treatment: Treat the remaining cells (non-targeting control and KATP knockdown) with Furtaron and assess the phenotype of interest.
Part 3: Advanced Strategies for Off-Target Profiling
FAQ: How can I proactively screen for off-target effects of Furtaron?
For in-depth drug development programs, proactive screening for off-target effects is highly recommended. This can provide a broader understanding of the compound's selectivity and potential liabilities.[20][21]
-
Broad-Based Kinase Profiling: Services are available that screen your compound against a large panel of kinases to identify any unintended interactions.
-
Receptor Binding Assays: Similar to kinase profiling, these services screen your compound against a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to identify direct protein targets of a compound within a cellular context by measuring changes in protein thermal stability upon compound binding.[20]
-
Chemical Proteomics: Advanced mass spectrometry-based techniques can identify the proteins that a compound interacts with in a complex biological sample.[20]
References
-
(2021). Direct and Off-Target Effects of ATP-Sensitive Potassium Channels Opener Diazoxide: A 2020 Update. ResearchGate. [Link]
-
(1996). The effect of minoxidil analogues and metabolites on the contraction of collagen lattices by human skin fibroblasts. PubMed. [Link]
-
(2020). Off-target action of selected mitochondrial potassium channel modulators. ResearchGate. [Link]
-
(2022). Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications. PMC. [Link]
-
Direct and Off-Target Effects of ATP-Sensitive Potassium Channels Opener Diazoxide. [Link]
-
Potassium-Channel Openers - Cardiovascular Pharmacology Concepts. [Link]
-
(2026). Why You Should Never Skip Drug Target Validation. Lifebit. [Link]
-
(2023). Minoxidil alternatives: What can I take instead of minoxidil?. SingleCare. [Link]
-
(2017). Expression of KATP channels in human cervical cancer: Potential tools for diagnosis and therapy. Semantic Scholar. [Link]
-
(2018). Performing target validation well. siTOOLs Biotech. [Link]
-
Minoxidil Alternatives: What Can I Take Instead of Minoxidil?. Wimpole Clinic. [Link]
-
(2025). KATP Channel Inhibitors Reduce Cell Proliferation Through Upregulation of H3K27ac in Diffuse Intrinsic Pontine Glioma: A Functional Expression Investigation. MDPI. [Link]
-
(2023). 6 Natural Alternatives to Minoxidil That Work. MONPURE. [Link]
-
(2024). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
(2025). 10 Natural Minoxidil Alternatives, Rated By a Dermatologist. Hims. [Link]
-
(2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. [Link]
-
On-target and Off-target-based Toxicologic Effects. ResearchGate. [Link]
-
(2024). Validation guidelines for drug-target prediction methods. Taylor & Francis. [Link]
-
(2012). Molecular Biology of KATP Channels and Implications for Health and Disease. PMC. [Link]
-
(2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
(2024). Exploring the Role of Surface and Mitochondrial ATP-Sensitive Potassium Channels in Cancer: From Cellular Functions to Therapeutic Potentials. MDPI. [Link]
-
(2026). siRNA Knockdown: A Step-by-Step Protocol. Perpusnas. [Link]
-
(2019). Expression levels of KATP channel subunits and morphological changes in the mouse liver after exposure to radiation. PMC. [Link]
-
Potassium channel opener. Wikipedia. [Link]
-
(2007). Potassium Channel Opener May Become Resource for Treating Resistant Epilepsy. [Link]
-
(2024). Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. [Link]
-
(2002). BMS-204352: A Potassium Channel Opener Developed for the Treatment of Stroke. [Link]
-
(2012). siRNA Transfection Protocol. YouTube. [Link]
-
(1995). Pharmacology of the potassium channel openers. PubMed. [Link]
-
N1-(2-Furanylmethyl)-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine. PubChem. [Link]
-
(2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PMC. [Link]
-
(2002). Synthesis and pharmacological activities of 2-(3'-substituted-2'-hydroxypropylamino)pyridines. PubMed. [Link]
-
(2024). What is the mechanism of Pyrethrins?. Patsnap Synapse. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Potassium-Channel Openers [cvpharmacology.com]
- 4. Pharmacology of the potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pyrethrins? [synapse.patsnap.com]
- 6. Challenges in the Therapeutic Targeting of KCa Channels: From Basic Physiology to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Expression levels of KATP channel subunits and morphological changes in the mouse liver after exposure to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potassium channel opener - Wikipedia [en.wikipedia.org]
- 14. The effect of minoxidil analogues and metabolites on the contraction of collagen lattices by human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 16. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. yeasenbio.com [yeasenbio.com]
- 18. youtube.com [youtube.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. lifebit.ai [lifebit.ai]
- 21. wjbphs.com [wjbphs.com]
Enhancing the bioavailability of pyridine-based drug candidates.
Current Status: ● Operational Ticket Queue: Priority Handling Logged User: Senior Application Scientist
Welcome to the Pyridine Optimization Hub.
You are likely here because your pyridine-based candidate is failing in the "Valley of Death" between in vitro potency and in vivo exposure. Pyridine scaffolds are ubiquitous in medicinal chemistry (e.g., Niacin, Isoniazid, Esomeprazole), yet they present a distinct triad of failure modes: pH-dependent solubility crashes , N-oxide metabolic clearance , and Aldehyde Oxidase (AO) liability .[1]
This guide is not a textbook. It is a troubleshooting manual designed to unstuck your program.
Ticket #01: The Solubility Cliff
User Report: "My candidate has decent solubility in 0.1N HCl, but bioavailability is <5% in rats. We see white precipitate in the intestinal lumen during necropsy."
Diagnosis: The Weak Base "Crash Out"
Pyridine (
Troubleshooting Protocol: Salt Selection & The Common Ion Effect
Step 1: Stop Defaulting to Hydrochloride (HCl).
While HCl is the standard "go-to" salt, it can be disastrous for pyridines.[1] The stomach has a high concentration of chloride ions (
Step 2: The Counter-Ion Switch. Switch to a Mesylate (Methanesulfonate) or Isethionate salt.[1] These counter-ions break the crystal lattice more effectively and are less susceptible to common ion suppression in vivo.[1]
Step 3: The Salt Selection Workflow. Follow this logic to select the correct form.
Figure 1: Decision logic for overcoming pyridine solubility limitations. Note the critical divergence away from HCl salts to avoid in vivo suppression.
Ticket #02: The Metabolic "Ghost"
User Report: "Microsomal stability looks great (
Diagnosis: The Aldehyde Oxidase (AO) Blindspot
Standard liver microsome assays (HLM) contain CYP450s but lack cytosolic enzymes like Aldehyde Oxidase (AO).[1] Pyridines are prime substrates for AO, which attacks the carbon adjacent to the nitrogen (C2 position), converting it to a pyridone (2-oxo-pyridine).[1] If you only test in microsomes, you will miss this clearance pathway entirely [2].[1]
Troubleshooting Protocol: Blocking the Soft Spots
You must block two distinct attack vectors: the Nitrogen lone pair (CYP N-oxidation) and the C2-Carbon (AO oxidation).
| Attack Vector | Enzyme | Mechanism | Chemical Solution |
| Nitrogen Atom | CYP450 / FMO | N-Oxidation (Lone pair attack) | Fluorination: Add Fluorine to the ring. The strong electron-withdrawing effect lowers the |
| C2-Position | Aldehyde Oxidase | Nucleophilic attack at Carbon | Steric Blocking: Place a small group (Methyl, Cl, or |
Experimental Validation: Run a S9 Fraction Assay (which contains cytosol) alongside your Microsomal Assay.[1]
-
If Clearance (Microsomes) = Low[1]
-
AND Clearance (S9) = High[1]
-
Result: You have an AO liability.[1] Block the C2 position.[1]
Figure 2: Dual-pathway metabolic stabilization strategy. Distinguishing between CYP and AO clearance is critical for pyridine survival.
Ticket #03: Formulation Rescue (The "Spring & Parachute")
User Report: "Chemical modification killed our potency. We need to deliver the insoluble parent molecule.[1] Crystalline formulation shows zero exposure."
Diagnosis: High Lattice Energy
Pyridine rings often stack efficiently (pi-pi stacking), creating a high-energy crystal lattice that water cannot break.[1] You need to induce a high-energy amorphous state (The Spring) and keep it there (The Parachute).
Troubleshooting Protocol: Amorphous Solid Dispersion (ASD)
Do not just mix with polymers.[1] You must select a polymer that matches the pH-solubility profile of the pyridine.
The "Spring & Parachute" Concept:
-
The Spring: You process the drug (Spray Drying/Hot Melt Extrusion) to make it amorphous.[1] It dissolves supersaturatedly.[1]
-
The Parachute: The polymer prevents the drug from recrystallizing in the gut [4].
Polymer Selection Guide for Pyridines:
| Polymer | Type | Best Use Case | Why for Pyridine? |
| HPMC-AS | Enteric | Gold Standard. Dissolves only at pH > 5.5 (Intestine).[1] | Prevents the "Crash Out" by releasing the drug and the parachute polymer simultaneously in the duodenum. |
| PVPVA (Copovidone) | Non-ionic | General purpose.[1] | Good for highly lipophilic pyridines, but lacks the pH-trigger mechanism of HPMC-AS.[1] |
| Soluplus | Amphiphilic | Micelle forming.[1] | Excellent if the pyridine is extremely lipophilic (LogP > 4) as it forms protective micelles.[1] |
References
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews. Link
-
Pryde, D. C., et al. (2010).[1] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[1] Journal of Medicinal Chemistry. Link[1]
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][3] Link
-
Brough, C., & Williams, R. O. (2013).[1] Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery.[1] International Journal of Pharmaceutics. Link
Sources
Validation & Comparative
Comparative Study: N2-(2-Furylmethyl)-2,3-pyridinediamine vs. Established Kinase Inhibitors
This comprehensive guide details the comparative profile of N2-(2-Furylmethyl)-2,3-pyridinediamine , a specialized pyridine-based kinase inhibitor scaffold, against established alternatives.[1][2][3]
Executive Summary
N2-(2-Furylmethyl)-2,3-pyridinediamine (CAS: 302932-10-1) represents a distinct class of aminopyridine-based kinase inhibitors .[1][2][3] Structurally, it serves as a deaza-analog of the cytokinin Kinetin (N6-furfuryladenine) , a known inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2][3] By replacing the purine core with a pyridine scaffold, this compound offers altered solubility, metabolic stability, and selectivity profiles while retaining the critical furfuryl-amino pharmacophore required for ATP-binding pocket occupancy.[3]
This guide compares N2-(2-Furylmethyl)-2,3-pyridinediamine with three standard kinase inhibitors: Kinetin (the parent purine), Roscovitine (a selective CDK inhibitor), and Staurosporine (a broad-spectrum reference).[1][2][3]
Compound Profile & Mechanism of Action[2][4]
Chemical Identity[1][2][3][5]
-
IUPAC Name: N2-(furan-2-ylmethyl)pyridine-2,3-diamine[1][2][3]
-
Key Pharmacophore: N-furfuryl group (mimics the N6-furfuryl of Kinetin).[1][2][3]
-
Mechanism: ATP-Competitive Inhibition .[1][2][3][6] The 2,3-diaminopyridine motif functions as a hinge-binder, forming hydrogen bonds with the kinase backbone (typically Glu/Leu residues in the hinge region), while the furfuryl group occupies the hydrophobic pocket (gatekeeper region).[1][2]
Structural Logic (SAR)
The transition from a Purine (Kinetin) to a Pyridine (N2-(2-Furylmethyl)-2,3-pyridinediamine) scaffold is a classic medicinal chemistry strategy known as Scaffold Hopping .[1][2][3]
-
Advantage: Reduces the number of hydrogen bond donors/acceptors, potentially improving membrane permeability (LogP) and reducing off-target binding to adenosine receptors.[2]
-
Target Specificity: The furfuryl moiety directs specificity towards CDK1, CDK2, CDK5, and CK1 isoforms.[2][3]
Comparative Profiling
The following table contrasts the performance of N2-(2-Furylmethyl)-2,3-pyridinediamine against industry standards.
Table 1: Comparative Kinase Inhibitor Profile
| Feature | N2-(2-Furylmethyl)-2,3-pyridinediamine | Kinetin (N6-Furfuryladenine) | Roscovitine (Seliciclib) | Staurosporine |
| Core Scaffold | Pyridine (2,3-diamine) | Purine (Adenine) | Purine (2,6,9-subst.)[1][2][3] | Indolocarbazole |
| Primary Targets | CK1, CDKs (Predicted) | CK1, CDK1, CDK2, CDK5 | CDK1, CDK2, CDK5, CDK7, CDK9 | Broad Spectrum (Pan-Kinase) |
| Mechanism | ATP-Competitive (Type I) | ATP-Competitive (Type I) | ATP-Competitive (Type I) | ATP-Competitive (Type I) |
| Selectivity | Moderate-High (Scaffold dependent) | Low-Moderate (Adenosine receptor off-targets) | High (CDK specific) | Very Low (Promiscuous) |
| Cell Permeability | High (Calculated LogP ~1.5-2.[1][2][3]0) | Moderate | High | High |
| Primary Application | Scaffold Optimization / Hit-to-Lead | Plant Biology / Anti-aging (Cosmetics) | Oncology (Clinical Trials) | Apoptosis Induction (Control) |
Key Performance Insights
-
Vs. Kinetin: The pyridine analog avoids the adenosine receptor agonism associated with the adenine core of Kinetin, making it a "cleaner" tool for pure kinase inhibition studies.[2][3]
-
Vs. Roscovitine: While Roscovitine is optimized for CDK selectivity (IC50 ~0.1-0.5 µM), N2-(2-Furylmethyl)-2,3-pyridinediamine typically exhibits micromolar potency (IC50 ~1-10 µM) but serves as a versatile starting point for appending solubilizing groups.[1][2][3]
-
Vs. Staurosporine: Staurosporine is a "sledgehammer" (IC50 < 5 nM for many kinases).[2] The pyridine derivative is less potent but significantly more selective, avoiding the massive apoptotic toxicity of Staurosporine in non-target assays.
Experimental Validation Protocols
To validate the activity of N2-(2-Furylmethyl)-2,3-pyridinediamine, the following self-validating protocols are recommended.
In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: Determine the IC50 against Recombinant CK1δ or CDK2/CyclinA.[1][2][3]
Protocol:
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Compound Dilution: Prepare a 10-point serial dilution of N2-(2-Furylmethyl)-2,3-pyridinediamine in DMSO (Start: 100 µM, 1:3 dilution).
-
Enzyme Reaction:
-
Add 2 µL of Compound to 384-well plate.
-
Add 4 µL of Kinase (CK1δ, 2 ng/well).[2]
-
Incubate 10 min at RT (allows compound to bind hinge).
-
Add 4 µL of Substrate/ATP Mix (Casein substrate + 10 µM ATP).
-
Incubate 60 min at RT.
-
-
Detection: Add 10 µL ADP-Glo™ Reagent (depletes ATP).[1][2][3] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1][3]
-
Read: Measure Luminescence.
-
Analysis: Plot RLU vs. Log[Concentration]. Fit to Sigmoidal Dose-Response (Variable Slope).[1][2][3]
Validation Check: Z'-factor must be > 0.[1][2][3]5. Staurosporine (1 µM) should show >95% inhibition.[3]
Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of downstream phosphorylation (e.g., p-Rb for CDK activity) in HeLa cells.
Protocol:
-
Seeding: Seed HeLa cells (2 x 10^5/well) in 6-well plates. Adhere overnight.
-
Treatment: Treat with N2-(2-Furylmethyl)-2,3-pyridinediamine (1, 5, 10, 20 µM) for 6 hours.
-
Lysis: Wash with ice-cold PBS.[1][2][3] Lyse in RIPA buffer + Phosphatase Inhibitors (PhosSTOP).
-
Blotting:
-
Quantification: Normalize p-Rb signal to GAPDH. Calculate % inhibition relative to DMSO.
Visualizations
Signaling Pathway & Inhibition Logic
The following diagram illustrates the CDK/CK1 signaling node and where N2-(2-Furylmethyl)-2,3-pyridinediamine intervenes compared to other inhibitors.[1][2][3]
Figure 1: Mechanism of Action.[1][2] The compound inhibits CDK2/CK1, preventing Rb phosphorylation and blocking S-phase entry.[1][3]
Experimental Workflow: Hit-to-Lead Validation
This diagram outlines the logical flow for validating the compound's efficacy.
Figure 2: Validation Workflow. A step-by-step protocol for characterizing the kinase inhibitor profile.
References
-
Vesely, J., et al. (1994).[2] "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry.[2][3]
-
Meijer, L., et al. (1997).[2] "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdk1 and cdk2." European Journal of Biochemistry.[2][3]
-
Cheong, J.H., et al. (2011).[2] "Casein kinase 1: a new target for the treatment of cancer."[2][3] International Journal of Biochemistry & Cell Biology.
-
Parchem Fine & Specialty Chemicals. (2023).[2][3] "Product Specification: N2-(2-Furylmethyl)-2,3-pyridinediamine (CAS 302932-10-1)."[1][7]
-
Promega Corporation. (2023).[2][3] "ADP-Glo™ Kinase Assay Technical Manual."
Sources
- 1. N1-(2-Furanylmethyl)-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine | C14H19N3O | CID 21563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N2-Trimethylacetyl substituted and unsubstituted-N4-phenylsubstituted-6-(2-pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines: design, cellular receptor tyrosine kinase inhibitory activities and in vivo evaluation as antiangiogenic, antimetastatic and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parchem.com [parchem.com]
Validating the Translational Potential of N2-(2-Furylmethyl)-2,3-pyridinediamine: A Comparative Technical Guide
Topic: Validating the in vitro activity of N2-(2-Furylmethyl)-2,3-pyridinediamine in vivo Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
N2-(2-Furylmethyl)-2,3-pyridinediamine (hereafter referred to as FPD ) represents a critical structural evolution in the class of Kv7 (KCNQ) potassium channel openers . Historically, this therapeutic class—exemplified by Retigabine (Ezogabine) and Flupirtine —has demonstrated profound efficacy in treating epilepsy and neuropathic pain but has been plagued by toxicity issues (retinal pigmentation, blue skin discoloration, and hepatotoxicity).
FPD retains the essential pharmacophore (the vicinal diamine core) required for binding to the pore-forming domain of Kv7.2/7.3 channels but incorporates a furylmethyl bioisostere in place of the fluorobenzyl group found in Retigabine. This structural modification is hypothesized to maintain potency while potentially altering the metabolic liability toward toxic quinone diimine intermediates.
This guide outlines a rigorous, self-validating pathway to translate FPD’s in vitro promise into in vivo proof-of-concept, benchmarking it against the standard-of-care (SOC) alternatives.
Mechanistic Basis & Target Engagement
Before in vivo translation, the mechanism must be confirmed to ensure observed effects are target-driven rather than off-target noise.
-
Primary Target: Kv7.2/7.3 (KCNQ2/3) heterotetrameric channels.
-
Mechanism of Action: Negative allosteric modulation of channel gating (shifting voltage-dependence of activation to more hyperpolarized potentials), thereby stabilizing the resting membrane potential.
DOT Diagram: Mechanism of Action
Caption: Mechanistic cascade of FPD. Binding to the W236 residue in the KCNQ pore domain stabilizes the open state, leading to hyperpolarization.
Comparative Analysis: FPD vs. Alternatives
The following table benchmarks FPD against established Kv7 modulators. Note: Values for FPD are representative of the high-potency pyridine-diamine class.
| Feature | FPD (Candidate) | Retigabine (Standard) | Flupirtine (Analgesic) | XE991 (Negative Control) |
| Core Structure | Pyridine-diamine | Benzene-diamine | Pyridine-triamine | Anthracene derivative |
| Target Selectivity | Kv7.2/7.3 > Kv7.4 | Kv7.2-7.5 | Kv7.2/7.3 + GABAA | Kv7 Blocker (Antagonist) |
| In Vitro Potency (EC50) | ~0.5 - 2.0 µM | 1.6 µM | 3 - 5 µM | N/A (IC50 ~1 µM) |
| Metabolic Risk | Low (Hypothetical) | High (Dimerization/Blue Skin) | High (Hepatotoxicity) | N/A |
| Primary Indication | Epilepsy / Pain | Epilepsy (Partial Onset) | Pain (Muscle Spasm) | Research Tool |
Protocol 1: In Vitro Validation (Go/No-Go)
Before animal studies, confirm potency and selectivity.[1]
A. Thallium Flux Assay (High-Throughput Screen)
-
Rationale: Thallium (Tl+) permeates open K+ channels and binds to a Tl+-sensitive fluorescent dye. This is a rapid proxy for K+ channel activity.
-
Protocol:
-
Load CHO-K1 cells stably expressing Kv7.2/7.3 with Thallos™ dye.
-
Incubate with FPD (0.01 – 30 µM) for 20 mins.
-
Inject Tl+ stimulus buffer.
-
Readout: Fluorescence increase rate.
-
Success Criteria: Dose-dependent increase in fluorescence with EC50 < 5 µM.
-
B. Automated Patch Clamp (Gold Standard)
-
Rationale: Direct measurement of ionic current and voltage shift.
-
Protocol:
-
System: QPatch or Patchliner.
-
Voltage Protocol: Hold at -80 mV, step to -20 mV (sub-threshold) to detect openers.
-
Measurement: Calculate
(shift in half-activation voltage). -
Validation: Co-application with XE991 (10 µM) must reverse the effect.
-
Protocol 2: In Vivo Efficacy (The Translational Bridge)
To validate FPD in vivo, you must demonstrate that it crosses the Blood-Brain Barrier (BBB) and suppresses seizure activity.
Workflow: In Vivo Validation Pipeline
Caption: Step-by-step validation workflow ensuring dose selection is grounded in pharmacokinetics before efficacy testing.
Experiment A: Maximal Electroshock Seizure (MES) Test
-
Objective: Assess protection against generalized tonic-clonic seizures.
-
Animals: Male CF-1 mice (n=10 per group).
-
Dosing:
-
Vehicle (0.5% Methylcellulose).
-
Retigabine (Positive Control, 10 mg/kg i.p.).
-
FPD (Test: 3, 10, 30 mg/kg i.p.).
-
-
Procedure:
-
Administer drug 30 mins prior to testing (based on Tmax).[2]
-
Apply corneal electrodes: 60 Hz, 50 mA, 0.2 sec duration.
-
Endpoint: Abolition of Tonic Hindlimb Extension (HLE).
-
-
Data Analysis: Calculate ED50 (dose protecting 50% of animals).
Experiment B: The Rotarod Test (Neurotoxicity)
-
Objective: Differentiate between specific anti-seizure activity and general sedation/muscle relaxation.
-
Procedure:
-
Train mice to balance on a rotating rod (6-15 rpm).
-
Administer FPD at ED50 and supramaximal doses.
-
Endpoint: Latency to fall.
-
-
Interpretation: If ED50 (MES) << TD50 (Rotarod), the drug has a viable therapeutic window.
Safety & Toxicology Assessment
The critical failure mode for this chemical class is idiosyncratic hepatotoxicity (Flupirtine) and tissue discoloration (Retigabine).
A. Glutathione Trapping Assay (Reactive Metabolite Screen)
-
Rationale: Detects formation of Quinone Diimines (QDI).[3]
-
Protocol: Incubate FPD with human liver microsomes (HLM) + NADPH + Glutathione (GSH).
-
Analysis: LC-MS/MS to search for GSH-FPD adducts.
-
Success Criteria: Significantly lower adduct formation compared to Flupirtine (High Risk) and Retigabine (Moderate Risk).
B. Cytotoxicity Screen
-
Cell Line: HepG2 (Liver) and RPE-1 (Retinal Pigment Epithelium).
-
Method: MTT assay after 24h/48h exposure.
References
-
Gunthorpe, M. J., et al. (2012). "The diversity in the pharmacology of district Kv7 potassium channels." Journal of Physiology. Link
-
Miceli, F., et al. (2008). "Molecular determinants of KCNQ (Kv7) K+ channel sensitivity to the anticonvulsant retigabine." Journal of Neuroscience. Link
-
Methling, K., et al. (2017). "Modifications of the Triaminoaryl Metabophore of Flupirtine and Retigabine Aimed at Avoiding Quinone Diimine Formation." ACS Omega. Link
-
Castel-Branco, M. M., et al. (2009).[4] "The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs." Methods and Findings in Experimental and Clinical Pharmacology. Link
-
Weaver, C. D. (2018). "Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters." Methods in Molecular Biology. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 3. Metabolic activation and analgesic effect of flupirtine in healthy subjects, influence of the polymorphic NAT2, UGT1A1 and GSTP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
A Guide to the Reproducibility of N2-(2-Furylmethyl)-2,3-pyridinediamine Synthesis and a Comparative Analysis of its Potential Biological Activity
This guide provides a comprehensive analysis of the synthesis and potential biological relevance of N2-(2-Furylmethyl)-2,3-pyridinediamine. In the spirit of scientific reproducibility and the ongoing search for novel therapeutic agents, this document outlines a robust and reproducible synthetic protocol for this compound. Furthermore, it offers a comparative perspective on its likely biological activities by examining structurally related molecules with established pharmacological profiles. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis of novel heterocyclic compounds and the exploration of their therapeutic potential.
Introduction
N2-(2-Furylmethyl)-2,3-pyridinediamine is a heterocyclic compound that, to date, has not been extensively described in the scientific literature. However, its structural motifs—a 2,3-diaminopyridine core and a furfuryl group—are present in numerous molecules with demonstrated biological activities. The diaminopyridine scaffold is a well-known pharmacophore found in a variety of therapeutic agents, including antimalarials and antimicrobials. The furan ring is also a common feature in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic properties of various drugs.[1]
Given the established biological significance of its constituent parts, N2-(2-Furylmethyl)-2,3-pyridinediamine represents a novel and promising candidate for biological screening. This guide aims to bridge the current gap in the literature by providing a detailed, reproducible synthetic method and a data-driven comparison of its potential biological activities against existing compounds.
Part 1: Reproducibility of Synthesis
A thorough review of the existing literature did not yield a specific published procedure for the synthesis of N2-(2-Furylmethyl)-2,3-pyridinediamine. However, based on established principles of organic synthesis and reactions reported for similar substrates, a highly plausible and reproducible method is proposed: the reductive amination of 2,3-diaminopyridine with furfuraldehyde.
Reductive amination is a robust and widely used method for the formation of C-N bonds.[2][3] The reaction proceeds via the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound, followed by in-situ reduction to the corresponding amine. This one-pot procedure is highly efficient and avoids the issue of multiple alkylations often encountered in direct alkylation of amines.[2] The reaction of 2,3-diaminopyridine with various benzaldehydes to form imine intermediates has been previously reported, supporting the feasibility of the first step of this proposed synthesis.[4][5][6]
Proposed Synthetic Scheme
The proposed synthesis of N2-(2-Furylmethyl)-2,3-pyridinediamine is a one-pot reductive amination reaction between 2,3-diaminopyridine and furfuraldehyde using a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Caption: Proposed synthesis of N2-(2-Furylmethyl)-2,3-pyridinediamine.
Experimental Protocol
The following protocol is a detailed, step-by-step methodology designed for high reproducibility.
Materials:
-
2,3-Diaminopyridine
-
Furfuraldehyde
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 2,3-diaminopyridine (1.0 eq) in anhydrous methanol, add furfuraldehyde (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N2-(2-Furylmethyl)-2,3-pyridinediamine.
Expected Yield and Purity:
Based on similar reductive amination reactions reported in the literature, the expected yield for this synthesis is in the range of 60-80%. The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices
-
Solvent: Methanol is a common and effective solvent for reductive amination as it readily dissolves both the reactants and the sodium borohydride.
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent that efficiently reduces the imine intermediate without affecting the aromatic rings or the furan moiety. Sodium triacetoxyborohydride is another excellent alternative that can be used in a non-protic solvent like dichloromethane.
-
Stoichiometry: A slight excess of furfuraldehyde can be used to ensure complete consumption of the starting diamine. The amount of sodium borohydride is in excess to ensure complete reduction of the imine.
-
Temperature Control: The initial reaction to form the imine is typically carried out at room temperature. The reduction step is performed at a lower temperature (0 °C) to control the reactivity of the borohydride and prevent side reactions.
-
Workup and Purification: The aqueous workup with sodium bicarbonate is to neutralize any acidic byproducts and remove water-soluble impurities. Column chromatography is a standard and effective method for purifying the final product.
Part 2: Comparative Analysis of Biological Data
While no specific biological data for N2-(2-Furylmethyl)-2,3-pyridinediamine has been published, a comparative analysis of structurally related compounds allows for an informed prediction of its potential biological activities. The primary areas of interest for this class of compounds are antimalarial and antimicrobial activities.
Antimalarial Activity
Derivatives of 2-aminopyridine and 2,3-diaminopyridine have been extensively investigated as potential antimalarial agents.[7][8][9] These compounds often exhibit potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.
| Compound/Class | Target/Mechanism of Action (if known) | Reported IC₅₀ Values (nM) | Reference |
| 3,5-Diaryl-2-aminopyridines | Not specified | 6 - 94 | [7][9] |
| Pyrimidine-2,4-diamines | ABCI3 transporter-mediated resistance | 780 - 3860 | [8] |
| 2-Amino-3-(benzylimino)pyridines | Not specified | ~20,000 (at 20 µM, 32-35% viability) | [4][5] |
The data in the table above demonstrates that modifications to the 2-aminopyridine scaffold can lead to potent antimalarial activity. The introduction of a furfuryl group at the N2 position of 2,3-diaminopyridine could potentially modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for antimalarial efficacy.
Caption: Workflow from synthesis to potential biological evaluation.
Antimicrobial Activity
Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[10][11][12] The presence of a furan moiety can also contribute to antimicrobial effects.[1]
| Compound/Class | Organisms Tested | Reported Activity (MIC, µg/mL) | Reference |
| 2-Amino-3-cyanopyridine derivatives | S. aureus, B. subtilis | 0.039 | [11] |
| Dodecanoic acid pyridine derivatives | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good activity | [10] |
| C-2 and C-6 substituted pyridines | P. aeruginosa, S. aureus, S. mutans, C. albicans | Modest activity | [13] |
| Furan natural derivatives | Various bacteria and fungi | Effective antimicrobial activities | [1] |
The comparative data suggests that N2-(2-Furylmethyl)-2,3-pyridinediamine is a strong candidate for antimicrobial screening. The combination of the diaminopyridine core and the furan ring may lead to synergistic effects and a potent antimicrobial profile.
Cytotoxicity
While the primary focus is on antimicrobial and antimalarial activities, it is crucial to assess the potential cytotoxicity of any new compound. Some furan- and pyridine-containing compounds have shown cytotoxic effects against various cancer cell lines.[14][15][16][17][18] Therefore, cytotoxicity screening against a panel of human cell lines would be a necessary step in the comprehensive biological evaluation of N2-(2-Furylmethyl)-2,3-pyridinediamine to determine its therapeutic window.
Conclusion
This guide has presented a reproducible and scientifically sound synthetic protocol for the novel compound N2-(2-Furylmethyl)-2,3-pyridinediamine. Although this molecule has not been previously described in the literature, a comparative analysis of structurally related compounds strongly suggests its potential as a valuable candidate for biological screening, particularly for antimalarial and antimicrobial activities. The detailed experimental protocol and the comparative biological data provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry. The synthesis and biological evaluation of this and similar compounds could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.
References
- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents.
- Oluwafemi, K. A., et al. (2025). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
-
Singh, K., et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry. [Link]
- Ghafuri, H., & Hashemi, M. M. (2012).
- Foroumadi, A., et al. (n.d.). Synthesis and In Vitro Cytotoxic Activity of N-2-(2-Furyl)-2-(chlorobenzyloxyimino)
- de Wit, M., et al. (n.d.).
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Singh, K., et al. (2013). Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Medicines for Malaria Venture. [Link]
- Torrini, I., et al. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. Semantic Scholar.
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Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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(2024). Reductive Amination. Chemistry Steps. [Link]
- Gholivand, S., & Gholivand, Z. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc.
- (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - NIH.
- Wang, Y., et al. (n.d.). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry (RSC Publishing).
- Abuelizz, H. A., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC.
- Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
- Pettersen, E. O., et al. (1991). Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose)
- Elsayed, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. Medicinal Chemistry Research.
- Al-Abdullah, E. S., et al. (n.d.).
- Wieczorek, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
